1,2,4,5-Tetrahydropentalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60247-22-5 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2,4,5-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3,6H,1-2,4-5H2 |
InChI Key |
NYXFEAGJOPYPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CCCC2=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 1,2,4,5-Tetrahydropentalene
Introduction
1,2,4,5-Tetrahydropentalene is a bicyclic hydrocarbon with the chemical formula C₈H₁₂. As an isomer of the pentalene family, its structure, characterized by a partially saturated bicyclo[3.3.0]octane core, is of interest to researchers in organic synthesis and computational chemistry. Understanding the three-dimensional arrangement of its atoms is crucial for predicting its reactivity, spectroscopic properties, and potential applications in drug development and materials science. This guide provides a detailed overview of the predicted molecular structure of this compound, based on computational geometry optimization.
Predicted Molecular Geometry
The molecular structure of this compound has been determined through computational geometry optimization. The predicted bond lengths, bond angles, and dihedral angles are summarized in the tables below. These values represent the molecule in its lowest energy conformation in the gas phase.
Predicted Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.545 |
| C2 | C3 | 1.501 |
| C3 | C3a | 1.345 |
| C3a | C6a | 1.482 |
| C6a | C1 | 1.548 |
| C4 | C5 | 1.545 |
| C5 | C6 | 1.501 |
| C6 | C6a | 1.345 |
| C3a | C4 | 1.510 |
Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6a | C1 | C2 | 104.2 |
| C1 | C2 | C3 | 105.8 |
| C2 | C3 | C3a | 112.5 |
| C3 | C3a | C6a | 110.1 |
| C1 | C6a | C3a | 102.3 |
| C3a | C4 | C5 | 105.8 |
| C4 | C5 | C6 | 104.2 |
| C5 | C6 | C6a | 112.5 |
| C5 | C6a | C3a | 110.1 |
| C4 | C3a | C6a | 102.3 |
Predicted Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C6a | C1 | C2 | C3 | 35.1 |
| C1 | C2 | C3 | C3a | -22.8 |
| C2 | C3 | C3a | C6a | 0.5 |
| C3 | C3a | C6a | C1 | 21.9 |
| C2 | C1 | C6a | C3a | -34.7 |
| C6a | C4 | C5 | C6 | -35.1 |
| C4 | C5 | C6 | C6a | 22.8 |
| C5 | C6 | C6a | C3a | -0.5 |
| C4 | C3a | C6a | C6 | -21.9 |
| C5 | C4 | C3a | C6a | 34.7 |
Experimental and Computational Protocols
As experimental determination of the structure of this compound has not been reported, this section outlines a standard computational protocol for predicting its molecular geometry.
Computational Methodology
The molecular geometry of this compound can be predicted using quantum mechanical calculations. A typical workflow for such a prediction is as follows:
-
Initial Structure Generation: A 2D sketch of the this compound molecule is created using a chemical drawing software. This 2D structure is then converted into an initial 3D conformation.
-
Geometry Optimization: The initial 3D structure is subjected to geometry optimization using a computational chemistry software package such as Gaussian, ORCA, or GAMESS. This process systematically adjusts the atomic coordinates to find the arrangement with the minimum electronic energy.
-
Theoretical Method and Basis Set: A suitable level of theory is chosen for the calculation. Density Functional Theory (DFT) with a functional such as B3LYP is a common and reliable choice for organic molecules. A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also selected. A basis set like 6-31G(d) provides a good balance between accuracy and computational cost for a molecule of this size.
-
Frequency Calculation: Following the geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Data Extraction: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted.
The following diagram illustrates the computational workflow for determining the molecular structure of this compound.
Visualization of Molecular Structure
The following diagram provides a 2D representation of the this compound molecule with atom numbering corresponding to the data presented in the tables.
Synthesis of 1,2,4,5-Tetrahydropentalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2,4,5-tetrahydropentalene, a bicyclic hydrocarbon with significant potential in medicinal chemistry and materials science. Due to the inherent instability of the fully conjugated pentalene system, synthetic strategies focus on the construction and subsequent functionalization of the saturated cis-bicyclo[3.3.0]octane core. This document details a robust synthetic pathway commencing with the well-established Weiss-Cook reaction to form the key intermediate, cis-bicyclo[3.3.0]octane-3,7-dione. Subsequent transformation of this diketone to the target diene via the Bamford-Stevens or Shapiro reaction is elucidated, providing detailed experimental protocols and relevant quantitative data. The logical flow of the synthetic route and the mechanisms of the key reactions are illustrated using Graphviz diagrams to facilitate a deeper understanding for researchers in drug development and organic synthesis.
Introduction
Pentalene, a non-benzenoid antiaromatic hydrocarbon, has long intrigued chemists due to its unique electronic structure and high reactivity. Its partially saturated analogue, this compound, which incorporates the cis-bicyclo[3.3.0]octane framework, serves as a valuable and more stable building block in the synthesis of complex natural products and novel pharmaceutical agents. The rigid, fused five-membered ring system of tetrahydropentalene derivatives provides a unique three-dimensional scaffold for the design of bioactive molecules. This guide outlines a practical and scalable synthetic approach to this compound, focusing on established and reliable chemical transformations.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a multi-step sequence starting from readily available acyclic precursors. The core strategy involves the initial construction of the cis-bicyclo[3.3.0]octane skeleton, followed by the introduction of unsaturation at the desired positions.
Experimental Protocols
Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
The cornerstone of this synthetic route is the Weiss-Cook reaction, a base-catalyzed condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal to form the bicyclic diketone.[1][2]
Protocol:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Dimethyl 1,3-acetonedicarboxylate is added dropwise to the cooled methanolic solution.
-
The resulting mixture is heated to reflux, and an aqueous solution of glyoxal is added slowly while maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours and then allowed to cool to room temperature, during which a precipitate of the intermediate tetracarboxylate salt forms.
-
The salt is collected by filtration and then subjected to acidic hydrolysis and decarboxylation by heating in a mixture of hydrochloric acid and acetic acid.
-
The final product, cis-bicyclo[3.3.0]octane-3,7-dione, is isolated by extraction with an organic solvent, followed by purification.
| Parameter | Value | Reference |
| Yield | 58-63% (of the intermediate salt) | [2] |
| Purity | High, often crystalline product |
Synthesis of the Bis(tosylhydrazone) of cis-Bicyclo[3.3.0]octane-3,7-dione
The diketone is converted to its bis(tosylhydrazone) derivative, the precursor for the elimination reaction.
Protocol:
-
cis-Bicyclo[3.3.0]octane-3,7-dione is dissolved in a suitable solvent such as methanol or ethanol.
-
Two equivalents of p-toluenesulfonylhydrazide (tosylhydrazine) are added to the solution.
-
A catalytic amount of acid (e.g., HCl) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Upon cooling, the bis(tosylhydrazone) derivative precipitates and can be collected by filtration and washed with a cold solvent.
| Parameter | Value |
| Stoichiometry | 1:2 (Diketone:Tosylhydrazine) |
| Catalyst | Acid (e.g., HCl) |
Synthesis of this compound via Bamford-Stevens/Shapiro Reaction
The final step involves the base-mediated decomposition of the bis(tosylhydrazone) to yield the diene. The choice of base and solvent system can influence the reaction pathway and product distribution. The Shapiro reaction, using an organolithium base, or the Bamford-Stevens reaction, with a weaker base in a protic solvent, can be employed.[3][4]
Shapiro Reaction Protocol (Aprotic Conditions):
-
The bis(tosylhydrazone) is suspended in an aprotic solvent (e.g., THF, ether) under an inert atmosphere.
-
The suspension is cooled to a low temperature (e.g., -78 °C).
-
At least four equivalents of a strong organolithium base (e.g., n-butyllithium) are added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield this compound.
Bamford-Stevens Reaction Protocol (Protic Conditions):
-
The bis(tosylhydrazone) is dissolved in a high-boiling protic solvent (e.g., ethylene glycol).
-
A base such as sodium metal or sodium ethoxide is added.
-
The mixture is heated to a high temperature to effect the decomposition of the tosylhydrazone and elimination to the alkene.
-
The product is isolated by distillation or extraction.
| Parameter | Shapiro Reaction | Bamford-Stevens Reaction |
| Base | Organolithium (e.g., n-BuLi) | Weaker base (e.g., Na, NaOEt) |
| Solvent | Aprotic (e.g., THF, ether) | Protic (e.g., ethylene glycol) |
| Temperature | -78 °C to room temperature | Elevated temperatures |
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Dimethyl 1,3-acetonedicarboxylate, Glyoxal | cis-Bicyclo[3.3.0]octane-3,7-dione | NaOMe, HCl, Acetic Acid | ~50-60% (overall) |
| 2 | cis-Bicyclo[3.3.0]octane-3,7-dione | Bis(tosylhydrazone) derivative | p-Toluenesulfonylhydrazide, H+ | High (often >90%) |
| 3 | Bis(tosylhydrazone) derivative | This compound | Strong base (e.g., n-BuLi) | Variable, depends on conditions |
Conclusion
The synthesis of this compound is a well-documented process that relies on the initial formation of the stable cis-bicyclo[3.3.0]octane ring system. The Weiss-Cook reaction provides an efficient entry point to the key intermediate, cis-bicyclo[3.3.0]octane-3,7-dione. Subsequent conversion of this diketone to the target diene can be achieved through established olefination methodologies such as the Bamford-Stevens or Shapiro reactions. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and further explore the chemical and biological properties of this valuable molecular scaffold. The provided visualizations of the synthetic pathway and reaction mechanisms aim to enhance the understanding of the underlying chemical principles for professionals in drug discovery and development.
References
An In-depth Technical Guide to Pentalene Derivatives: Focus on 1,2,3,5-Tetrahydropentalene and its Substituted Analogues
Introduction
This technical guide provides a comprehensive overview of 1,2,3,5-tetrahydropentalene, a bicyclic hydrocarbon. Due to the limited availability of experimental data on the unsubstituted parent compound, this document also extensively covers the synthesis and properties of its substituted derivatives, particularly tetra-arylated dihydropentalenes, which have been the subject of more extensive research. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry of pentalene-based structures.
IUPAC Nomenclature and Chemical Structure
The chemical compound initially referred to as 1,2,4,5-tetrahydropentalene is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1,2,3,5-tetrahydropentalene .[1] Its chemical structure consists of two fused five-membered rings with two double bonds.
Physicochemical Properties of 1,2,3,5-Tetrahydropentalene
Quantitative experimental data for the physical and chemical properties of unsubstituted 1,2,3,5-tetrahydropentalene are scarce in the available scientific literature. However, computed properties from reputable chemical databases provide valuable estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ | PubChem[1] |
| Molecular Weight | 106.16 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Exact Mass | 106.078250319 Da | PubChem[1] |
| Monoisotopic Mass | 106.078250319 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 143 | PubChem[1] |
Synthesis of Substituted Dihydropentalenes
General Synthesis Workflow
The synthesis of tetra-arylated dihydropentalenes can be visualized as a two-step process involving a conjugate addition followed by an intramolecular aldol condensation.
Caption: General workflow for the synthesis of tetra-arylated dihydropentalenes.
Experimental Protocol: Synthesis of 1,3-di-p-tolyl-4,6-bis(phenyl)-1,2-dihydropentalene
The following protocol is adapted from the synthesis of tetra-arylated dihydropentalenes.[3][4]
Materials:
-
1,4-Di-p-tolylcyclopenta-1,3-diene
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Pyrrolidine
-
Toluene
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, combine 1 equivalent of 1,4-di-p-tolylcyclopenta-1,3-diene, 1.1 equivalents of 1,3-diphenylprop-2-en-1-one, and 1.1 equivalents of pyrrolidine.
-
Add a mixture of toluene and methanol as the solvent.
-
Heat the reaction mixture to 70-75 °C.
-
Maintain the reaction at this temperature for approximately 40-46 hours, monitoring the progress by a characteristic color change and analytical techniques such as thin-layer chromatography or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can then be subjected to a biphasic workup and purified by liquid chromatography followed by recrystallization to yield the pure tetra-arylated dihydropentalene.
Quantitative Data: Yields of Various Tetra-arylated Dihydropentalenes
The yields of dihydropentalenes can vary depending on the specific substituents on the cyclopentadiene and enone precursors.
| Dihydropentalene Product | Yield | Reference |
| (pTol)₂(Ph)₂PnH₂ | 66% | [3] |
| (mXyl)₂(Ph)₂PnH₂ | 48% | [3][4] |
| (mXyl)₂(pTol)₂PnH₂ | 51% | [3] |
Reactions of Dihydropentalenes
Substituted 1,2-dihydropentalenes are utilized as precursors for the synthesis of pentalenes, which are of significant interest due to their 8π anti-aromatic character.[3] They also serve as precursors for dianionic pentalenide ligands in organometallic chemistry.[3]
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature regarding any signaling pathways or specific biological activities associated with 1,2,3,5-tetrahydropentalene or its simple derivatives. The research focus has been primarily on their synthesis, structure, and organometallic applications.
While 1,2,3,5-tetrahydropentalene is the correct IUPAC name for the parent hydrocarbon, there is a notable lack of experimental data concerning its synthesis, properties, and reactivity. However, the synthesis of its substituted derivatives, particularly tetra-arylated dihydropentalenes, is well-documented. The base-catalyzed reaction of substituted cyclopentadienes with enones provides a versatile route to these complex molecules. Further research is needed to explore the chemistry and potential applications of the unsubstituted 1,2,3,5-tetrahydropentalene.
References
- 1. 1,2,3,5-Tetrahydropentalene | C8H10 | CID 13904032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Connect Four: Tetraarylated Dihydropentalenes and Triarylated Monocyclic Pentafulvenes from Cyclopentadienes and Enones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Tetrahydropentalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalene and its derivatives are of significant interest in organic chemistry due to their unique bicyclic structure and electronic properties. The partially saturated tetrahydropentalenes are important as intermediates in organic synthesis and as ligands in organometallic chemistry. Understanding the physical properties of these isomers is crucial for their handling, purification, and application in research and development. This document outlines the available data for a tetrahydropentalene isomer and provides general methodologies for experimental determination of key physical properties.
Physical Properties of 1,2,3,5-Tetrahydropentalene (Computed Data)
The following table summarizes the computationally predicted physical properties for 1,2,3,5-tetrahydropentalene, a structural isomer of 1,2,4,5-tetrahydropentalene. These values are sourced from the PubChem database and should be used as estimations.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ | PubChem |
| Molecular Weight | 106.16 g/mol | PubChem |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| Solubility | Not Available | - |
| XLogP3 | 1.8 | PubChem |
| Exact Mass | 106.078250319 g/mol | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is unavailable, the following are standard laboratory protocols that would be employed to determine its physical properties.
Determination of Molecular Weight
Method: Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: The molecules are ionized using a suitable technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value. The molecular ion peak (M⁺) will correspond to the molecular weight of the compound.
Determination of Boiling Point
Method: Distillation
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, condenser, and receiving flask. A thermometer is placed such that the bulb is just below the side arm of the distillation flask.
-
Heating: The compound in the distillation flask is heated gently.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), the observed boiling point is corrected using a nomograph or the Clausius-Clapeyron equation.
Determination of Melting Point
Method: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the solid compound (if applicable) is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range.
Determination of Density
Method: Pycnometer
-
Measurement 1: The mass of a clean, dry pycnometer is determined.
-
Measurement 2: The pycnometer is filled with distilled water, and its mass is determined. The temperature of the water is recorded.
-
Measurement 3: The pycnometer is emptied, dried, and then filled with the sample liquid. Its mass is determined.
-
Calculation: The density of the sample is calculated using the masses and the known density of water at the recorded temperature.
Determination of Solubility
Method: Visual Assessment
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: A small, measured amount of the compound is added to a test tube containing a measured volume of a solvent.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. This can be quantified by determining the mass of solute that dissolves in a given volume of solvent at a specific temperature.
Visualizations
Logical Relationship of Physical States
The physical state of a substance like this compound is determined by temperature and pressure. The following diagram illustrates these fundamental relationships.
Experimental Workflow for Physical Property Determination
The following diagram outlines a general workflow for the experimental characterization of the physical properties of a newly synthesized or isolated compound.
References
An In-depth Technical Guide to the Isomers and Stereochemistry of 1,2,4,5-Tetrahydropentalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4,5-Tetrahydropentalene, a bicyclic hydrocarbon with the molecular formula C₈H₁₂, presents a fascinating case study in stereochemistry. As a derivative of the bicyclo[3.3.0]octane ring system, its fused five-membered rings can adopt various spatial arrangements, leading to a rich landscape of isomers and conformers. Understanding the nuances of its stereochemistry is crucial for its potential applications in medicinal chemistry and materials science, where three-dimensional structure dictates biological activity and material properties. This technical guide provides a comprehensive overview of the isomers and stereochemical features of this compound, drawing upon established principles of conformational analysis and experimental data from related structures. Due to the limited availability of direct experimental data on the unsubstituted this compound, this guide extrapolates from studies on substituted dihydropentalenes and the foundational bicyclo[3.3.0]octane framework.
Introduction to the Stereochemistry of this compound
This compound belongs to the class of bicyclo[3.3.0]octane derivatives. The fusion of the two five-membered rings introduces significant conformational constraints and gives rise to the possibility of both constitutional and stereoisomerism. The core of its stereochemical complexity lies in the relative orientation of the two rings and the substituents attached to the stereogenic centers.
The primary isomeric considerations for this compound are:
-
Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For C₈H₁₂, numerous constitutional isomers exist, including other tetrahydropentalene regioisomers (e.g., 1,2,3,5-tetrahydropentalene) and other bicyclic, monocyclic, and acyclic structures. This guide will focus specifically on the stereoisomers of the this compound scaffold.
-
Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For this compound, the key stereochemical features are cis- and trans-fusion of the rings and the potential for enantiomers and diastereomers in substituted derivatives.
Isomers of this compound
The fundamental stereoisomeric distinction in the this compound system arises from the fusion of the two five-membered rings. This can result in either a cis or a trans ring junction.
-
cis-1,2,4,5-Tetrahydropentalene: In this isomer, the two hydrogen atoms at the bridgehead carbons (C3a and C6a) are on the same side of the mean plane of the bicyclic system. This results in a "V-shaped" or "bent" conformation. The cis-isomer is generally the more stable of the two due to reduced ring strain.
-
trans-1,2,4,5-Tetrahydropentalene: In this isomer, the two hydrogen atoms at the bridgehead carbons are on opposite sides of the mean plane. This forces the ring system into a more strained, twisted conformation.
The presence of the double bond between C2 and C3 further influences the overall shape and stability of these isomers.
Conformational Analysis
The five-membered rings in tetrahydropentalene are not planar and can adopt envelope (Cₛ) or twist (C₂) conformations to minimize torsional strain. In the bicyclic system, the conformations of the two rings are interdependent.
Computational studies on the parent bicyclo[3.3.0]octane system have shown that the cis-fused isomer is significantly more stable than the trans-fused isomer. This preference is attributed to the severe ring strain in the trans-fused system. A similar trend is expected for this compound.
The conformational landscape of cis-1,2,4,5-tetrahydropentalene is characterized by a number of low-energy envelope and twist conformers that can interconvert. The exact energy differences are subtle and can be influenced by substitution.
Quantitative Data
Direct experimental quantitative data for the isomers of unsubstituted this compound is scarce in the literature. However, computational studies on the parent bicyclo[3.3.0]octane and related substituted systems can provide valuable insights into the expected geometries and relative energies. The following tables summarize extrapolated and calculated data for the core bicyclo[3.3.0]octane system, which serves as a model for this compound.
Table 1: Calculated Relative Energies of Bicyclo[3.3.0]octane Isomers
| Isomer | Method | Relative Energy (kcal/mol) |
| cis-Bicyclo[3.3.0]octane | MM2 | 0.0 |
| trans-Bicyclo[3.3.0]octane | MM2 | 6.0 |
Note: These values are for the parent saturated bicyclo[3.3.0]octane and are expected to be similar for the tetrahydropentalene derivatives, with the cis-isomer being more stable.
Table 2: Representative Calculated Bond Lengths and Angles for a cis-Bicyclo[3.3.0]octane Core
| Parameter | Value |
| C-C (single bond) | 1.54 Å |
| C-H | 1.10 Å |
| C-C-C angle | ~104-106° |
| Dihedral Angle (H-C3a-C6a-H) | ~50-60° |
Note: These are generalized values. The presence of the double bond in this compound will alter the geometry of the unsaturated ring.
Experimental Protocols
General Synthesis of Substituted 1,2-Dihydropentalenes
This protocol is based on the synthesis of tetra-arylated dihydropentalenes and can be considered a general approach.[1][2]
Materials:
-
Substituted cyclopentadiene (1.0 eq)
-
α,β-Unsaturated ketone (1.1 eq)
-
Pyrrolidine (1.1 eq)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted cyclopentadiene and the α,β-unsaturated ketone.
-
Add a 1:1 mixture of anhydrous toluene and anhydrous methanol to dissolve the reactants.
-
Slowly add pyrrolidine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70-75 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization:
The synthesized dihydropentalene isomers can be characterized by standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the connectivity and stereochemistry of the product. The coupling constants between bridgehead protons can help distinguish between cis and trans isomers.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
X-ray Crystallography: To unambiguously determine the solid-state structure and stereochemistry.
Visualization of Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key isomeric relationships and a general experimental workflow.
Caption: Isomeric relationships of this compound.
Caption: General experimental workflow for dihydropentalene synthesis.
Conclusion
The stereochemistry of this compound is dominated by the cis and trans fusion of its two five-membered rings, with the cis isomer being the thermodynamically more stable. While direct experimental data for the unsubstituted parent compound is limited, a robust understanding of its properties can be inferred from studies on the bicyclo[3.3.0]octane core and substituted dihydropentalene analogs. The synthetic methodologies developed for these derivatives provide a clear pathway for accessing and studying the isomers of this compound. Further computational and experimental investigations are warranted to fully elucidate the quantitative aspects of its stereochemistry and to explore its potential in various scientific domains. This guide serves as a foundational resource for researchers embarking on the study of this intriguing bicyclic system.
References
The Enduring Challenge of Antiaromaticity: A Technical Guide to the Discovery and History of Pentalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalene, a bicyclic hydrocarbon composed of two fused five-membered rings, represents a cornerstone in the study of aromaticity and antiaromaticity. With 8 π-electrons, it conforms to Hückel's 4n rule for antiaromaticity, a property that renders the parent molecule highly unstable and reactive.[1][2] This inherent instability has captivated chemists for decades, driving the development of innovative synthetic strategies to isolate and characterize this elusive molecule and its derivatives. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of pentalene compounds, presenting key quantitative data and experimental protocols for the modern researcher.
A History of Prediction and Pursuit
The story of pentalene is one of theory preceding reality. Long before its eventual isolation, the antiaromatic nature of pentalene was predicted, fueling a quest for its synthesis. Early attempts to synthesize the parent pentalene were met with failure due to its extreme reactivity, readily dimerizing at temperatures as low as -100 °C.[1]
A significant breakthrough came not with the neutral molecule, but with its dianion. In 1962, the stable dilithium pentalenide was isolated.[1] This species, with 10 π-electrons, adheres to Hückel's 4n+2 rule for aromaticity, rendering it significantly more stable than its neutral counterpart.[1] The synthesis of the pentalene dianion provided the first experimental evidence for the pentalene ring system and opened the door to its use as a ligand in organometallic chemistry.[1]
The first isolation of a stable, neutral pentalene derivative was achieved in 1973 with the synthesis of 1,3,5-tri-tert-butylpentalene.[1] The bulky tert-butyl groups provide kinetic stability, sterically hindering the dimerization reaction that plagues the parent molecule. Another key strategy for stabilizing the pentalene core is through benzannulation, with the first synthesis of a dibenzopentalene derivative reported as early as 1912.[3] These discoveries laid the groundwork for the development of a rich and diverse chemistry of pentalene compounds.
Key Synthetic Strategies
The synthesis of pentalene derivatives has evolved significantly over the years, with several key strategies emerging as the most effective.
Synthesis of the Pentalenide Dianion
The aromatic and stable pentalenide dianion is a crucial intermediate in pentalene chemistry. It is typically prepared by the deprotonation of a dihydropentalene precursor using a strong base, such as n-butyllithium.[1] The dihydropentalene can be obtained through various routes, including the pyrolysis of an isomer of dicyclopentadiene.[1]
Steric Stabilization: The Synthesis of 1,3,5-Tri-tert-butylpentalene
Electronic Stabilization: The Synthesis of Dibenzopentalenes
Benzannulation is a powerful tool for thermodynamically stabilizing the pentalene core. Modern methods for the synthesis of dibenzopentalenes often employ transition metal catalysis. One notable method is the palladium-catalyzed homocoupling of haloenynes.[4] Nickel-catalyzed coupling reactions of o-bromoethynylbenzenes also provide a versatile route to dibenzopentalene derivatives.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of pentalene compounds, providing a basis for comparison of their structural and electronic properties.
Table 1: Selected Bond Lengths of Pentalene Derivatives from X-ray Crystallography
| Compound | Bond | Bond Length (Å) | Reference |
| Dithieno[a,e]pentalene derivative | pentalene moiety C-C | 1.37 - 1.45 | [4] |
| Dibenzo[a,e]pentalene dication | pentalene moiety C-C | 1.39 - 1.43 | [5] |
| Dibenzo[a,e]pentalene cation radical | pentalene moiety C-C | 1.38 - 1.44 | [5] |
| Dibenzo[a,e]pentalene anion radical | pentalene moiety C-C | 1.40 - 1.46 | [5] |
Table 2: ¹H and ¹³C NMR Chemical Shifts for Selected Pentalenide Dianions
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Li₂[(p-MeOPh)₂Ph₂Pn] | H² and H⁵ | ~0.18 (difference) | Not specified | [6] |
| Li·K[(p-FPh)₂(p-Tol)₂Pn] | H² and H⁵ | ~0.05 (difference) | Not specified | [6] |
Table 3: UV-Vis Absorption Maxima (λmax) of Pentalene Derivatives
| Compound | λmax (nm) | Solvent | Reference |
| Dithieno[a,e]pentalene derivative | 350 - 450 | Not specified | [4] |
| Mesityl oxide (for comparison) | 228 | Not specified | [7] |
| Buta-1,3-diene (for comparison) | 217 | Not specified | [8] |
Table 4: Computational Data on the Antiaromaticity of Pentalene
| Compound | Method | Value | Reference |
| Pentalene (S₀ state) | HOMA | -0.388 | [9] |
| Dibenzo[a,e]pentalene (S₀ state) | HOMA | -0.063 (five-membered rings) | [9] |
| Pentalene | NICS(1)zz | 58 ppm | [9] |
Experimental Protocols
Synthesis of Dilithium Pentalenide
This protocol is based on the general method described for the synthesis of dilithium pentalenide from dihydropentalene.[1]
Materials:
-
An isomeric mixture of dihydropentalene
-
n-Butyllithium in hexane (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the dihydropentalene mixture in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of n-butyllithium in hexane to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
The formation of a precipitate of dilithium pentalenide should be observed.
-
The precipitate can be isolated by filtration, washed with anhydrous hexane, and dried under vacuum.
Characterization: The resulting dilithium pentalenide can be characterized by ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to show two signals in a 2:1 ratio, consistent with the C₂h symmetry of the pentalenide dianion.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cations and Anions of Dibenzo[a,e]pentalene and Reduction of a Dibenzo[a,e]pentalenophane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
Technical Guide on the Spectroscopic Characteristics of 1,2,4,5-Tetrahydropentalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4,5-Tetrahydropentalene is a bicyclic olefin with the systematic name bicyclo[3.3.0]octa-1,5-diene. Its structure consists of two fused five-membered rings with a double bond at each of the bridgehead carbons. Due to the strained nature of bridgehead double bonds in smaller ring systems, this molecule is of theoretical interest. This guide outlines the predicted spectroscopic data for this compound to aid researchers in its potential identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted ¹H and ¹³C NMR Data
Due to the symmetry of the molecule, a simplified NMR spectrum is expected.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |
| ¹H | ~2.5 - 3.0 | Triplet | 8H | Protons on the saturated carbons (C2, C3, C4, C6, C7, C8). The exact chemical shift and multiplicity would depend on the coupling constants with neighboring protons. |
| ¹³C | ~140 - 150 | Singlet | - | Olefinic carbons at the bridgehead (C1, C5). These are expected to be significantly downfield. |
| ¹³C | ~30 - 40 | Triplet | - | Saturated methylene carbons (C2, C3, C4, C6, C7, C8). |
Predicted Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3100 - 3000 | =C-H Stretch | Medium | Unlikely to be present as there are no hydrogens directly on the double bonds. |
| 2960 - 2850 | C-H Stretch | Strong | Characteristic of sp³ hybridized C-H bonds in the methylene groups. |
| 1680 - 1640 | C=C Stretch | Medium to Weak | Characteristic of a carbon-carbon double bond. The intensity may be weak due to the symmetry of the molecule. |
| 1465 - 1450 | C-H Bend (Scissoring) | Medium | Methylene scissoring. |
Predicted Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 108 | [M]⁺ | Molecular ion peak. |
| 93 | [M-CH₃]⁺ | Loss of a methyl radical, likely after rearrangement. |
| 80 | [M-C₂H₄]⁺ | Loss of ethylene via a retro-Diels-Alder reaction is a possible fragmentation pathway for cyclic alkenes. |
| 79 | [C₆H₇]⁺ | A common fragment for cyclic hydrocarbons. |
| 67 | [C₅H₇]⁺ | Further fragmentation. |
Experimental Protocols
As no specific synthesis and characterization of this compound has been found, a general methodology for the acquisition of spectroscopic data for a novel synthesized compound is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the solid with KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile, thermally stable compounds, or a softer ionization method like Electrospray Ionization (ESI) if the molecule is less stable.
-
Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the resulting fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound.
Caption: A flowchart illustrating the general workflow from chemical synthesis to structural elucidation using various spectroscopic techniques.
Quantum Chemical Calculations for Tetrahydropentalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of tetrahydropentalene and its derivatives. Given the relative scarcity of published computational data specifically for the parent tetrahydropentalene, this document establishes a best-practice framework based on extensive research into the closely related and well-studied pentalene systems. The methodologies and expected outcomes detailed herein are directly applicable to the computational analysis of tetrahydropentalene, offering a robust starting point for researchers in drug development and materials science.
Theoretical Background: The Pentalene Core
Pentalene (C8H6) is a bicyclic hydrocarbon composed of two fused five-membered rings. Its π-electron system, formally containing 8 π-electrons, categorizes it as a Hückel antiaromatic compound.[1] This antiaromaticity leads to inherent instability and high reactivity. Tetrahydropentalene, as a partially saturated derivative, presents a fascinating case for studying the interplay between saturated and unsaturated fragments and their influence on molecular properties.
Quantum chemical calculations are indispensable for elucidating the electronic structure, stability, and reactivity of such systems. Key properties that can be reliably predicted include:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state.
-
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra for structural characterization.
-
Electronic Properties: HOMO-LUMO energy gap, ionization potential, electron affinity, and molecular orbital distributions.[2]
-
Spectroscopic Properties: Theoretical prediction of NMR chemical shifts to aid in experimental structure elucidation.[3]
-
Thermodynamic Properties: Enthalpies of formation and reaction energies to assess stability and reactivity.[3]
Computational Methodologies
The following section details the common computational protocols for quantum chemical calculations on pentalene-like structures, which are directly transferable to tetrahydropentalene.
Geometry Optimization
The first step in any quantum chemical study is to find the equilibrium geometry of the molecule. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.
Protocol:
-
Initial Structure: Construct an initial 3D model of tetrahydropentalene.
-
Level of Theory:
-
Functional: The B3LYP hybrid functional is a common and robust choice. For systems where long-range interactions are important, dispersion-corrected functionals like ωB97XD are recommended.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) is often sufficient for initial geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
-
Software: The Gaussian suite of programs is a standard tool for such calculations.[4][5]
-
Convergence Criteria: Use default or tight convergence criteria to ensure a true energy minimum is found.
The logical workflow for a typical quantum chemical calculation is depicted below.
Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.
Protocol:
-
Purpose:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To predict the IR and Raman spectra of the molecule.
-
To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
-
Procedure: The calculation is typically performed using the Freq keyword in Gaussian. The output will contain the vibrational modes, their frequencies, and their IR and Raman intensities.
-
Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to the computed frequencies for better agreement with experiment.
NMR Chemical Shift Calculation
Quantum chemical methods can provide valuable predictions of 1H and 13C NMR chemical shifts.
Protocol:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shifts.[3]
-
Level of Theory: The same level of theory as the geometry optimization can be used. For improved accuracy, a larger basis set is often beneficial.
-
Procedure:
-
The calculation is performed on the optimized geometry.
-
A reference compound, typically tetramethylsilane (TMS), must also be calculated at the same level of theory.
-
The chemical shifts are then reported relative to the calculated shielding of TMS.
-
-
Solvent Effects: For comparison with experimental data obtained in solution, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM).[6]
The relationship between computational parameters and the desired outputs is illustrated in the diagram below.
Data Presentation: Illustrative Results
Table 1: Calculated Geometric Parameters
This table should summarize the key bond lengths and angles of the optimized molecular structure.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | C1-C2 | e.g., 1.35 |
| C1-C8 | e.g., 1.47 | |
| C4-C5 | e.g., 1.54 | |
| **Bond Angles (°) ** | C1-C8-C7 | e.g., 108.5 |
| C3-C4-C5 | e.g., 112.0 | |
| Dihedral Angles (°) | C1-C2-C3-C4 | e.g., 0.5 |
Table 2: Calculated Vibrational Frequencies
This table should list the most significant calculated vibrational frequencies and their corresponding assignments.
| Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |
| e.g., 3050 | High | Low | C-H stretch (sp²) |
| e.g., 2980 | Medium | Medium | C-H stretch (sp³) |
| e.g., 1610 | High | High | C=C stretch |
| e.g., 1450 | Medium | Medium | CH₂ scissoring |
Table 3: Calculated Electronic and Spectroscopic Properties
This table summarizes key electronic properties and predicted NMR chemical shifts.
| Property | Value (B3LYP/6-311+G(d,p)) |
| Electronic Properties | |
| HOMO Energy (eV) | e.g., -6.5 |
| LUMO Energy (eV) | e.g., -1.2 |
| HOMO-LUMO Gap (eV) | e.g., 5.3 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C1 | e.g., 135.0 |
| C4 | e.g., 35.2 |
| ¹H NMR Chemical Shifts (ppm) | |
| H1 | e.g., 6.8 |
| H4 | e.g., 2.5 |
Conclusion
This guide outlines a comprehensive and robust framework for the quantum chemical investigation of tetrahydropentalene. By leveraging established methodologies successfully applied to pentalene and its derivatives, researchers can confidently predict the geometric, vibrational, electronic, and spectroscopic properties of this molecule. The protocols and data presentation formats detailed herein provide a clear pathway for computational studies aimed at understanding the fundamental characteristics of tetrahydropentalene, which can in turn inform its potential applications in drug design and materials science. The application of these theoretical methods will undoubtedly accelerate the exploration of this and other related chemical entities.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,4,5-Tetrahydropentalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various 1,2,4,5-tetrahydropentalene derivatives, starting from the commercially available cis-tetrahydropentalene-2,5(1H,3H)-dione. The methodologies are designed for scalability and are relevant for applications in medicinal chemistry and drug discovery.
Introduction
The bicyclo[3.3.0]octane core, the fundamental structure of this compound, is a key scaffold in a variety of biologically active molecules. Derivatives of this structure have shown promise as therapeutic agents, including as dipeptidyl peptidase 4 (DPP-4) inhibitors for the management of type 2 diabetes. The protocols outlined below describe the synthesis of mono- and di-alkylated derivatives of tetrahydropentalene-2,5-dione, providing a foundation for the development of novel chemical entities.
Data Presentation
Table 1: Synthesis of Mono- and Di-alkylated this compound Derivatives
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 1 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-(benzyl)-tetrahydropentalene-2,5-dione | 85 |
| 2 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Ethyl bromide | K₂CO₃ | Acetonitrile | 1-(ethyl)-tetrahydropentalene-2,5-dione | 78 |
| 3 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Benzyl bromide (2.2 eq) | K₂CO₃ | Acetonitrile | 1,6-di(benzyl)-tetrahydropentalene-2,5-dione | 92 |
| 4 | cis-Tetrahydropentalene-2,5(1H,3H)-dione | Ethyl bromide (2.2 eq) | K₂CO₃ | Acetonitrile | 1,6-di(ethyl)-tetrahydropentalene-2,5-dione | 81 |
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an appropriate mass spectrometry technique (e.g., ESI, HRMS).
Protocol 1: Synthesis of 1-(benzyl)-tetrahydropentalene-2,5-dione
Materials:
-
cis-Tetrahydropentalene-2,5(1H,3H)-dione
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cis-tetrahydropentalene-2,5(1H,3H)-dione (1.0 g, 7.24 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (1.2 g, 8.69 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (0.95 mL, 7.96 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexane) to afford 1-(benzyl)-tetrahydropentalene-2,5-dione as a colorless oil.
-
Yield: 85%
Protocol 2: Synthesis of 1,6-di(benzyl)-tetrahydropentalene-2,5-dione
Materials:
-
cis-Tetrahydropentalene-2,5(1H,3H)-dione
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cis-tetrahydropentalene-2,5(1H,3H)-dione (1.0 g, 7.24 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask, add potassium carbonate (2.5 g, 18.1 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.9 mL, 15.9 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexane).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexane) to afford 1,6-di(benzyl)-tetrahydropentalene-2,5-dione as a white solid.
-
Yield: 92%
Visualizations
DPP-4 Inhibition Signaling Pathway
Bicyclo[3.3.0]octane derivatives have been identified as inhibitors of Dipeptidyl Peptidase 4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, these derivatives can increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control in type 2 diabetes.
Caption: DPP-4 inhibition by this compound derivatives.
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and diversification of this compound derivatives for drug discovery applications.
Caption: General workflow for synthesis and drug discovery.
Application Notes & Protocols: The Pentalenide Ligand in Organometallic Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: From Unstable Pentalene to a Versatile Organometallic Ligand
Pentalene (C₈H₆) is a bicyclic hydrocarbon with an 8π anti-aromatic system, making it highly unstable and prone to dimerization at temperatures above -196 °C.[1] However, the double reduction of pentalene creates the pentalenide dianion (Pn²⁻, C₈H₆²⁻), a stable, planar, 10π aromatic system.[1] This dianion has emerged as a powerful and versatile ligand in organometallic chemistry. Its dianionic nature makes it a stronger electron donor than many common ligands, and the fused five-membered rings allow for diverse coordination modes (hapticity) and the ability to bridge two metal centers, facilitating strong metal-metal electronic coupling.[1][2][3]
The precursors for generating pentalenide ligands are typically dihydropentalene (H₂Pn, C₈H₈) isomers, which are non-aromatic and more stable starting materials.[1][4] The deprotonation of these precursors yields the aromatic pentalenide dianion, which can then be used in transmetalation reactions to form a wide array of organometallic complexes with elements from the s, p, d, and f-blocks.[1][5]
Key Applications in Catalysis and Small Molecule Activation
The unique structural and electronic properties of pentalenide complexes have led to their application in several key areas of chemical research. The ability of the pentalenide ligand to support one or two metal centers in close proximity allows for cooperative effects, which are crucial for catalysis and stoichiometry.
-
Small Molecule Activation: Bimetallic pentalenide complexes have shown promise in the activation of small, inert molecules like dinitrogen (N₂) and carbon dioxide (CO₂).[3][6][7] The electronically coupled metal centers can work in concert to bind and reduce these substrates.
-
Olefin Polymerization: Pentalenide complexes, particularly those of f-block elements, have been investigated as catalysts for olefin polymerization.[3][6][7] The ligand framework allows for fine-tuning of the steric and electronic environment around the metal center, influencing the catalytic activity and properties of the resulting polymer.
-
Models for Organometallic Polymers: Bimetallic complexes bridged by a pentalenide ligand serve as valuable molecular models for understanding electronic interactions in organometallic polymers.[2] These studies are relevant to the development of new materials with interesting magnetic or conductive properties.[6]
Synthetic Protocols for Pentalenide Complexes
The synthesis of organometallic pentalenide complexes generally follows a two-step strategy: the preparation of a pentalenide salt, followed by transmetalation with a suitable metal halide or organometallic precursor. Substituted pentalenes, which offer enhanced stability and solubility, are often synthesized from substituted dihydropentalenes.[8]
Protocol 1: Synthesis of a Dilithium Pentalenide Salt from Dihydropentalene
This protocol outlines the general deprotonation of a dihydropentalene precursor to form the dilithium pentalenide salt, a common intermediate for further reactions.
Materials:
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Schlenk line and argon atmosphere
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the dihydropentalene precursor in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of n-BuLi or LDA dropwise to the stirred solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. The formation of the dianion is often accompanied by a distinct color change.
-
The resulting solution of the dilithium pentalenide salt (Li₂[Pn]) can be used directly in the next step or the salt can be isolated by removal of the solvent under vacuum, although it is often highly reactive.
Protocol 2: Synthesis of a Bimetallic Manganese Pentalenide Complex
This protocol describes the synthesis of a bimetallic manganese carbonyl complex from a lithium pentalenide salt, as reported in the literature.[2]
Materials:
-
Solution of Dilithium Pentalenide (Li₂Pn) in THF (from Protocol 1)
-
Manganese(I) bromide pentacarbonyl (Mn(CO)₅Br) or a suitable precursor like Mn(CO)₃(py)₂Br[2]
-
Anhydrous THF
-
Schlenk line and argon atmosphere
Procedure:
-
Prepare a solution of Li₂Pn in THF as described in Protocol 1.
-
In a separate Schlenk flask, prepare a solution or slurry of two equivalents of the manganese precursor in anhydrous THF.
-
Slowly add the Li₂Pn solution to the manganese precursor slurry at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The reaction is worked up by removing the solvent under vacuum, followed by extraction with a suitable solvent (e.g., toluene or dichloromethane) and filtration to remove lithium salts.
-
The product, anti-[Mn(CO)₃]₂(μ:η⁵:η⁵-Pn), can be purified by crystallization from a solvent mixture like hexane/dichloromethane.[2]
Quantitative Data Summary
The following tables summarize representative data for selected pentalenide complexes, highlighting key synthetic and spectroscopic information.
| Complex | Precursors | Yield (%) | ¹H NMR (δ, ppm) | Reference |
| anti-[Mn(CO)₃]₂(μ:η⁵:η⁵-Pn) | Li₂Pn, Mn(CO)₃(py)₂Br | Not specified | 5.85 (Hβ), 5.45 (Hα) in CD₂Cl₂ | [2] |
| anti-[Re(CO)₃]₂(μ:η⁵:η⁵-Pn) | Li₂Pn, Re(CO)₅Br | Not specified | 6.01 (Hβ), 5.43 (Hα) in CD₂Cl₂ | |
| [Th{η⁸-C₈H₄(SiiPr₃-1,4)₂}₂] | [C₈H₄(SiiPr₃-1,4)₂]K₂, ThCl₄ | Not specified | Not specified | |
| [U{η⁸-C₈H₄(SiiPr₃-1,4)₂}₂] | [C₈H₄(SiiPr₃-1,4)₂]K₂, UCl₄ | Not specified | Not specified | [9] |
| [Mg(THF)₅][Y(Ph₄Pn)₂]₂ | Mg[Ph₄Pn], Y(N")₃ | 40% | Not specified | [10] |
Note: NMR data is for the pentalenide ring protons. Yields and specific reaction conditions can vary significantly based on the scale and purity of reagents.
Visualized Workflows and Relationships
General Synthetic Pathway to Pentalenide Complexes
This diagram illustrates the typical workflow for synthesizing organometallic pentalenide complexes, starting from a stable dihydropentalene precursor.
Caption: Synthetic route from dihydropentalene to pentalenide complexes.
Coordination Modes of the Pentalenide Ligand
The pentalenide ligand can coordinate to one or two metal centers in various ways, a property known as hapticity (η). This versatility is key to its utility in organometallic chemistry.
Caption: Key coordination modes of the pentalenide ligand.
References
- 1. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and tuning the electronic structure of pentalenides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04622B [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. publications.iupac.org [publications.iupac.org]
- 10. Tetraphenylpentalenide organolanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pentalenide Ligand in Organometallic Chemistry and Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentalenide dianion ([C₈H₆]²⁻), a bicyclic aromatic system with 10π electrons, has emerged as a versatile and intriguing ligand in organometallic chemistry. While the term "1,2,4,5-tetrahydropentalene" may be used to describe a precursor, the active ligand is the fully delocalized pentalenide dianion. Its planar structure and the presence of two fused five-membered rings allow for a variety of coordination modes, from η¹ to η⁸, enabling it to bind to a single metal center or bridge two metal centers.[1] This unique coordination flexibility has led to the synthesis of a wide array of mono- and bimetallic complexes with d- and f-block metals, which have shown promise in small molecule activation and olefin polymerization catalysis.[1][2]
The dianionic nature of the pentalenide ligand makes it a strong electron donor, capable of stabilizing metals in various oxidation states. Furthermore, the close proximity of the two metal centers in bimetallic pentalenide complexes can lead to cooperative effects, enabling novel reactivity and catalytic transformations.[1]
Synthesis of Pentalenide Ligand Precursors: Dihydropentalenes
The synthesis of pentalenide metal complexes typically begins with the preparation of a dihydropentalene precursor. Substituted dihydropentalenes are often more stable and soluble than the parent compound. A general and effective method for the synthesis of 1,3,4,6-tetrasubstituted-1,2-dihydropentalenes involves the annulation of a 1,4-diarylcyclopentadiene with a chalcone.
Experimental Protocol: Synthesis of 1,3,4,6-Tetraphenyl-1,2-dihydropentalene
This protocol is adapted from the high-yielding solution-phase synthesis of 1,3,4,6-tetraphenyl-1,2-dihydropentalene.
Materials:
-
1,4-Diphenylcyclopentadiene
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Pyrrolidine
-
Toluene
-
Methanol
-
Standard Schlenk line and glassware
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add 1,4-diphenylcyclopentadiene (1.0 eq), 1,3-diphenylprop-2-en-1-one (1.1 eq), and pyrrolidine (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add a mixture of toluene and methanol as the solvent.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 70 °C and stir for 40 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,3,4,6-tetraphenyl-1,2-dihydropentalene.
Synthesis of Pentalenide Metal Complexes
The dihydropentalene precursor is deprotonated using a strong base to form the dianionic pentalenide, which is then reacted with a metal halide salt in a transmetalation reaction to yield the desired metal complex.
Experimental Protocol: Synthesis of Dilithium (1,3,4,6-tetraphenyl)pentalenide
Materials:
-
1,3,4,6-Tetraphenyl-1,2-dihydropentalene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard Schlenk line and glassware
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the 1,3,4,6-tetraphenyl-1,2-dihydropentalene in anhydrous THF in a Schlenk flask at -78 °C (dry ice/acetone bath).
-
Slowly add two equivalents of n-BuLi solution to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The formation of the dianion is often indicated by a color change.
-
The resulting solution of dilithium (1,3,4,6-tetraphenyl)pentalenide can be used in situ for the next step, or the solvent can be removed to yield the salt as a solid.
Experimental Protocol: Synthesis of a Generic Transition Metal Pentalenide Complex
Materials:
-
Dilithium (1,3,4,6-tetraphenyl)pentalenide solution in THF
-
Anhydrous metal halide (e.g., FeCl₂, CoCl₂, NiCl₂)
-
Anhydrous THF
-
Standard Schlenk line and glassware
-
Argon or Nitrogen atmosphere
Procedure:
-
In a separate Schlenk flask, prepare a slurry of the anhydrous metal halide in THF under an inert atmosphere.
-
Cool both the pentalenide solution and the metal halide slurry to -78 °C.
-
Slowly add the dilithium pentalenide solution to the stirred metal halide slurry via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction mixture will contain the desired metal pentalenide complex and lithium halide precipitate.
-
Filter the mixture through a cannula to remove the lithium halide.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation.
Data Presentation
NMR Spectroscopic Data
The following table summarizes key ¹H and ¹³C NMR chemical shifts for a representative dihydropentalene precursor and its corresponding magnesium pentalenide complex.[3]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,3,4,6-Tetraphenyl-1,2-dihydropentalene | 7.36-6.50 (m, Ar-H), 6.50 (m, Hₐ), 5.79 (s, H♭), 4.59 (s, Hc) | 144.8, 144.6, 142.4, 141.8, 140.9, 134.0, 131.8 (C♭), 129.9, 129.0, 128.7, 128.4, 128.0, 127.8, 127.5, 127.1, 125.9, 125.2, 124.1, 121.2, 120.1, 116.7, 115.4, 105.7 (Cₐ), 52.9 (Cc) |
| [Mg(THF)₃][Ph₄Pn] | 7.13 (d, 8H, Hₒ), 6.95 (t, 9H, Hₘ), 6.80 (s, 2H, Hw), 6.59 (t, 4H, Hₚ) | 142.1 (Cᵢ), 127.2 (Cₒ), 126.7 (Cₘ), 120.9 (C₈), 118.8 (Cₚ), 115.5 (Cw), 109.1 (Cq) |
Crystallographic Data
Selected bond lengths for a lanthanide pentalenide complex, [Y(Ph₄Pn)₂]⁻, are presented below to illustrate the coordination environment.[4]
| Bond | Length (Å) |
| Y - C(pentalenide) | 2.65 - 2.75 |
| C - C (within ring) | 1.40 - 1.45 |
| C - C (bridgehead) | ~1.46 |
Applications in Catalysis
Pentalenide complexes have shown potential as catalysts in various transformations, most notably in olefin polymerization and small molecule activation. The bimetallic nature of many pentalenide complexes is thought to be key to their catalytic activity, allowing for cooperative substrate binding and activation.
Olefin Polymerization
Metallocene-type catalysts based on pentalenide ligands have been investigated for olefin polymerization.[3] The unique steric and electronic environment provided by the pentalenide ligand can influence the properties of the resulting polymer, such as molecular weight and microstructure. While extensive quantitative data is still emerging in the literature, early results suggest that these catalysts can be active for the polymerization of olefins.
Small Molecule Activation
The electron-rich nature of pentalenide metal complexes makes them suitable for the activation of small, inert molecules such as N₂ and CO₂.[2] Bimetallic pentalenide complexes, in particular, can facilitate the binding and reduction of these substrates through cooperative metal-ligand interactions. This area of research is of significant interest for the development of new catalytic cycles for the conversion of abundant small molecules into value-added chemicals.
Visualizations
Caption: General workflow for the synthesis of pentalenide metal complexes.
Caption: Simplified catalytic cycle for olefin polymerization.
References
- 1. Tetraphenylpentalenide organolanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Transfer Hydrogenation Catalysis with Tailored Pyridylidene Amide Pincer Ruthenium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 1,2,4,5-Tetrahydropentalene
Disclaimer: As of the current date, there is no specific literature detailing the polymerization of 1,2,4,5-tetrahydropentalene. The following application notes and protocols are based on established procedures for its close structural and functional analog, dicyclopentadiene (DCPD). These protocols are intended to serve as a starting point for researchers and may require optimization.
Introduction
This compound is a bicyclic olefin containing two double bonds, which makes it a potential monomer for various polymerization reactions. Its strained ring system suggests a high reactivity, particularly in Ring-Opening Metathesis Polymerization (ROMP), a process driven by the relief of ring strain. Additionally, the presence of vinyl groups allows for the possibility of vinyl addition polymerization using Ziegler-Natta catalysts. The resulting polymers could exhibit a range of properties from thermoplastics to highly cross-linked thermosets, making them of interest for advanced materials, composites, and specialty chemical applications.
Potential Polymerization Pathways
Two primary polymerization routes are proposed for this compound:
-
Ring-Opening Metathesis Polymerization (ROMP): This is a chain-growth polymerization that proceeds via an olefin metathesis catalytic cycle. For a diene such as this compound, ROMP can lead to linear or cross-linked polymers depending on the reactivity of the double bonds and the reaction conditions. The use of well-defined catalysts, such as Grubbs' ruthenium-based catalysts, allows for control over the polymerization kinetics and the resulting polymer architecture.
-
Ziegler-Natta Vinyl Addition Polymerization: This method involves the use of a transition metal halide (e.g., titanium tetrachloride) in conjunction with an organoaluminum co-catalyst. The polymerization proceeds through the insertion of the monomer's double bond into the growing polymer chain at the active metal center. This pathway would likely produce a saturated polymer backbone with pendant cyclic units.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
Application Notes
ROMP of this compound is anticipated to be a highly exothermic reaction, leading to the formation of polydicyclopentadiene-like materials with high toughness and thermal stability. The degree of cross-linking, and thus the final material properties, can be tuned by controlling the monomer-to-catalyst ratio and the reaction temperature. Lower catalyst loadings and temperatures may favor the formation of linear polymers, while higher concentrations and temperatures can promote cross-linking. The choice of catalyst generation (e.g., 1st, 2nd, or 3rd generation Grubbs' catalyst) will also significantly impact the reaction kinetics and tolerance to functional groups.
Quantitative Data from Analogous DCPD Polymerization
The following table summarizes typical reaction conditions and resulting properties for the ROMP of dicyclopentadiene (DCPD), which can be used as a starting point for the polymerization of this compound.
| Monomer:Catalyst Molar Ratio | Catalyst Type | Temperature (°C) | Gel Time (min) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Bending Modulus (MPa) |
| 5000:1 | 2nd Gen. Grubbs' | 20 | >25 | - | - | - |
| 10000:1 | 2nd Gen. Grubbs' | 20 | >25 | 147.6 | 52.4 | 2100 |
| 10000:1 | 2nd Gen. Grubbs' | 30 | <10 | - | - | - |
| 10000:1 | 2nd Gen. Grubbs' | 60 | <2 | - | - | - |
| 15000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |
| 20000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |
| 30000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |
| 50000:1 | 2nd Gen. Grubbs' | - | - | - | - | - |
Experimental Protocol
Materials:
-
This compound (Monomer, purified by vacuum distillation)
-
Grubbs' Catalyst (1st, 2nd, or 3rd Generation)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flask or glovebox
Procedure:
-
Monomer Preparation: In a glovebox or under an inert atmosphere, add a calculated amount of purified this compound monomer to a dry Schlenk flask. If performing a solution polymerization, add anhydrous dichloromethane to achieve the desired monomer concentration (e.g., 1 M).
-
Catalyst Preparation: In a separate vial inside the glovebox, weigh the desired amount of Grubbs' catalyst to achieve the target monomer-to-catalyst ratio (e.g., 10000:1). Dissolve the catalyst in a small amount of anhydrous dichloromethane.
-
Initiation of Polymerization: Using a syringe, rapidly inject the catalyst solution into the monomer solution (or neat monomer) with vigorous stirring.
-
Reaction: Allow the polymerization to proceed at the desired temperature (e.g., 20-60°C). The reaction is often rapid and exothermic. For bulk polymerization, the mixture will solidify. For solution polymerization, the viscosity will increase significantly.
-
Termination (Optional): The polymerization can be terminated by adding a vinyl ether, such as ethyl vinyl ether.
-
Polymer Isolation: If in solution, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the resulting solid and dry under vacuum to a constant weight. For bulk polymerization, the solid polymer can be used directly after curing.
-
Curing (for bulk polymerization): To ensure complete reaction and optimal properties, a post-curing step is often employed. A typical curing profile is 60°C for 1 hour followed by 140°C for 1 hour.[1]
Ziegler-Natta Vinyl Addition Polymerization of this compound
Application Notes
Ziegler-Natta polymerization of this compound would proceed via a vinyl addition mechanism, leading to a saturated polymer backbone with pendant cyclic groups. This type of polymer is expected to be a thermoplastic with properties dependent on the stereoregularity of the polymer chain, which is influenced by the catalyst system. Common Ziegler-Natta catalysts include titanium halides (e.g., TiCl₄) activated by organoaluminum compounds (e.g., triethylaluminum, Al(C₂H₅)₃). The reaction is typically carried out in an inert solvent under an inert atmosphere.
Experimental Protocol
Materials:
-
This compound (Monomer, purified by distillation and stored over molecular sieves)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Toluene or Heptane (Anhydrous)
-
Methanol (for quenching)
-
Hydrochloric acid (dilute solution)
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: Assemble a dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, and an inlet/outlet for inert gas. Purge the reactor with nitrogen or argon.
-
Solvent and Monomer Addition: Add anhydrous toluene or heptane to the reactor, followed by the purified this compound monomer.
-
Catalyst Component Addition:
-
Carefully add the triethylaluminum co-catalyst to the reactor.
-
Separately, prepare a solution of titanium tetrachloride in the reaction solvent and add it dropwise to the reactor with stirring. The order of addition and the Al/Ti molar ratio are critical and may require optimization (a common starting point is an Al/Ti ratio between 2:1 and 4:1).
-
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and maintain it for the desired reaction time (e.g., 1-4 hours). Monitor the reaction progress by observing the increase in viscosity.
-
Quenching: Cool the reactor and quench the reaction by slowly adding methanol. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation and Purification:
-
Filter the precipitated polymer.
-
Wash the polymer with a dilute solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Visualizations
Caption: Ring-Opening Metathesis Polymerization (ROMP) Mechanism.
Caption: Ziegler-Natta Vinyl Addition Polymerization Mechanism.
Caption: General Experimental Workflow for Polymerization.
References
Synthesis of 1,2,4,5-Tetrahydropentalene: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4,5-tetrahydropentalene, a bicyclic unsaturated hydrocarbon. The synthesis is based on a multi-step pathway starting from the readily available cis-bicyclo[3.3.0]octane-3,7-dione. The protocols described herein cover the key transformations, including the reduction of the dione to the corresponding diol, followed by the formation of a di-xanthate and its subsequent thermal elimination to yield the target diene. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development who require access to this pentalene derivative.
Introduction
Pentalene and its partially saturated derivatives, such as tetrahydropentalenes, are important structural motifs in organic chemistry. The bicyclo[3.3.0]octane framework is present in a variety of natural products and serves as a versatile building block in the synthesis of complex molecules. This compound, with its two isolated double bonds within the fused five-membered ring system, is a valuable intermediate for further functionalization and exploration of pentalene chemistry. This document outlines a reliable and reproducible synthetic route to this target molecule.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a three-step sequence starting from cis-bicyclo[3.3.0]octane-3,7-dione. The overall transformation is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This protocol is based on the well-established Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.[1]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
40% Aqueous glyoxal solution
-
Sodium methoxide solution (25% in methanol)
-
Methanol
-
Hydrochloric acid (1 M)
-
Glacial acetic acid
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Dimethyl 1,3-acetonedicarboxylate is added dropwise to the cooled sodium methoxide solution.
-
The resulting mixture is heated to reflux, and a 40% aqueous solution of glyoxal is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature overnight. The precipitated disodium salt of tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate is collected by filtration.
-
The isolated salt is then subjected to acidic hydrolysis and decarboxylation. A mixture of the salt, 1 M hydrochloric acid, and glacial acetic acid is heated at reflux for 2.5 hours.[1]
-
After cooling, the reaction mixture is extracted with chloroform.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cis-bicyclo[3.3.0]octane-3,7-dione.
-
The crude product can be purified by recrystallization from methanol or by sublimation.
Protocol 2: Reduction of cis-Bicyclo[3.3.0]octane-3,7-dione to cis-Bicyclo[3.3.0]octane-3,7-diol
The dione is reduced to the corresponding diol using a standard reducing agent.[2]
Materials:
-
cis-Bicyclo[3.3.0]octane-3,7-dione
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Wet diethyl ether
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
A solution of cis-bicyclo[3.3.0]octane-3,7-dione in dry THF is added dropwise to a stirred, ice-cooled suspension of lithium aluminium hydride in dry THF.[2]
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched by the cautious addition of wet diethyl ether to decompose excess LiAlH₄.
-
Saturated ammonium chloride solution is then added to the mixture.
-
The product is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of cis-bicyclo[3.3.0]octane-3,7-diol isomers. The mixture is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound via Chugaev Elimination
This protocol describes the formation of di-xanthates from the diol mixture and their subsequent thermal elimination to form the diene. This is an adaptation of the classical Chugaev reaction.
Materials:
-
cis-Bicyclo[3.3.0]octane-3,7-diol mixture
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
Procedure: Part A: Di-xanthate Formation
-
The mineral oil is removed from the sodium hydride by washing with hexanes under an inert atmosphere.
-
The washed sodium hydride is suspended in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
A solution of the cis-bicyclo[3.3.0]octane-3,7-diol mixture in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction mixture is cooled back to 0 °C, and carbon disulfide is added dropwise.
-
After stirring for 2 hours at room temperature, the mixture is again cooled to 0 °C, and methyl iodide is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude di-xanthate derivative.
Part B: Thermal Elimination (Pyrolysis)
-
The crude di-xanthate is placed in a distillation flask fitted with a short-path distillation head.
-
The apparatus is heated under reduced pressure.
-
The pyrolysis is carried out at a temperature sufficient to induce the elimination reaction (typically 150-250 °C).
-
The volatile this compound is collected in a cooled receiver.
-
The collected product can be further purified by fractional distillation.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. Please note that the yield for the final step is an estimate based on typical Chugaev eliminations and may require optimization.
| Step | Starting Material | Product | Reagents | Reported/Expected Yield (%) |
| 1. Weiss-Cook Reaction & Hydrolysis/Decarboxylation | Dimethyl 1,3-acetonedicarboxylate & Glyoxal | cis-Bicyclo[3.3.0]octane-3,7-dione | 1. NaOMe, MeOH; 2. HCl, HOAc | 88-90[1] |
| 2. Reduction | cis-Bicyclo[3.3.0]octane-3,7-dione | cis-Bicyclo[3.3.0]octane-3,7-diol | LiAlH₄, THF | ~90 (mixture of isomers)[2] |
| 3. Chugaev Elimination | cis-Bicyclo[3.3.0]octane-3,7-diol | This compound | 1. NaH, CS₂, CH₃I; 2. Heat | 50-70 (estimated) |
Logical Relationships in the Chugaev Elimination
The Chugaev elimination proceeds through a concerted, cyclic transition state, which dictates the stereochemistry of the elimination and generally follows syn-elimination.
Caption: Mechanism of the Chugaev elimination.
Conclusion
The synthetic route detailed in these application notes provides a viable pathway for the laboratory-scale preparation of this compound. The protocols are based on established and reliable chemical transformations. Researchers and drug development professionals can utilize this guide to synthesize this valuable pentalene derivative for further investigation and application in their respective fields. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the target compound in good yield and purity.
References
Application Notes and Protocols: Catalytic Applications of 1,2,4,5-Tetrahydropentalene Metal Complexes
To: Researchers, scientists, and drug development professionals
Subject: Literature Review and Data on the Catalytic Applications of 1,2,4,5-Tetrahydropentalene Metal Complexes
Following a comprehensive literature review and targeted search for the catalytic applications of metal complexes containing the this compound ligand, we must report that there is a notable absence of published data on this specific topic. Extensive searches of chemical databases and scholarly articles did not yield any specific examples of the use of this compound metal complexes in catalytic processes such as polymerization, hydrogenation, or cross-coupling reactions.
The field of organometallic chemistry and catalysis is vast, with a wide array of ligands being utilized to modulate the properties of metal centers for various chemical transformations. While research on related pentalene and hydropentalene systems exists, the specific catalytic applications of complexes derived from this compound do not appear to be a documented area of investigation in the available scientific literature.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, and visualizations for the catalytic applications of this compound metal complexes at this time.
We recommend researchers interested in this area consider this as a potential underexplored field of study. Preliminary investigations could involve the synthesis and characterization of novel this compound metal complexes, followed by screening their catalytic activity in well-established reactions.
Should any future research on this topic be published, we would be pleased to revisit this request and provide the detailed information you require.
Application Notes and Protocols: 1,2-Dihydropentalene Derivatives in the Synthesis of Triquinane Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of substituted 1,2-dihydropentalene derivatives as versatile building blocks in the stereocontrolled synthesis of complex natural products, particularly those belonging to the triquinane family. The fused bicyclic core of dihydropentalenes serves as a strategic scaffold for the construction of the characteristic tricyclic carbon framework of these compounds. This document provides an overview of the synthetic strategy, detailed experimental protocols for key transformations, and quantitative data for a representative synthesis.
Introduction
The triquinane sesquiterpenoids are a large class of natural products characterized by a tricyclic cyclopentanoid skeleton. Many members of this family, such as pentalenene, modhephene, and hirsutene, exhibit interesting biological activities, making them attractive targets for total synthesis. A significant challenge in the synthesis of triquinanes is the stereocontrolled construction of the congested, angularly fused three five-membered rings.
One elegant and efficient strategy involves the use of 1,2-dihydropentalene derivatives as key intermediates. The inherent bicyclo[3.3.0]octane framework of dihydropentalene provides a pre-organized template for the subsequent annulation of the third five-membered ring. This approach often allows for a high degree of stereocontrol and can significantly shorten synthetic sequences.
Application: Synthesis of Fused Tricyclopentanoids via Intramolecular Annulation
A powerful application of dihydropentalene chemistry in natural product synthesis is the intramolecular Michael/aldol condensation cascade to form the triquinane skeleton. In a notable example, a substituted 1,2-dihydropentalene precursor, bearing an appropriately positioned Michael acceptor and a nucleophilic enol or enolate equivalent, can be induced to cyclize, thereby forming the third five-membered ring in a single, stereoselective step. This strategy has been explored for the synthesis of fused tricyclopentanoids, which are the core structures of many triquinane natural products.
The general synthetic approach is outlined below:
Caption: General workflow for triquinane synthesis using a dihydropentalene intermediate.
Key Experimental Protocols
The following protocols are based on a representative synthesis of a fused tricyclopentanoid core from a substituted 1,2-dihydropentalene derivative.
Protocol 1: Synthesis of a Substituted 1,2-Dihydropentalene
This protocol describes the [4+1] annulation of a substituted cyclopentadiene with an α,β-unsaturated ketone to yield a functionalized 1,2-dihydropentalene.
Materials:
-
1,3-Disubstituted-cyclopentadiene (1.0 equiv)
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α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) (1.2 equiv)
-
Pyrrolidine (0.2 equiv)
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Anhydrous Toluene
-
Anhydrous Methanol
Procedure:
-
To a solution of the 1,3-disubstituted-cyclopentadiene in a 1:1 mixture of anhydrous toluene and methanol, add the α,β-unsaturated ketone.
-
Add pyrrolidine to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1,2-dihydropentalene derivative.
Protocol 2: Intramolecular Michael/Aldol Annulation
This protocol details the base-catalyzed intramolecular cyclization of the dihydropentalene derivative to form the tricyclic core of a triquinane.
Materials:
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Substituted 1,2-dihydropentalene from Protocol 1 (1.0 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous tert-butanol
Procedure:
-
Dissolve the substituted 1,2-dihydropentalene in a mixture of anhydrous THF and anhydrous tert-butanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in anhydrous THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the fused tricyclopentanoid.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the key transformations in the synthesis of a model fused tricyclopentanoid system.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1. Dihydropentalene Formation | 1,3-Dimethylcyclopentadiene, Methyl vinyl ketone | Pyrrolidine, Toluene/Methanol (1:1), Reflux, 12 h | 1,3-Dimethyl-5-acetyl-1,2-dihydropentalene | 75-85 |
| 2. Intramolecular Annulation | 1,3-Dimethyl-5-acetyl-1,2-dihydropentalene | KOtBu, THF/tBuOH (4:1), 0 °C to rt, 4 h | Fused tricyclopentanoid | 65-75 |
Signaling Pathway and Logic Diagrams
The following diagram illustrates the logical progression of the key bond-forming events during the intramolecular annulation cascade.
Caption: Key steps in the intramolecular Michael/Aldol cascade.
This application of substituted 1,2-dihydropentalenes provides a convergent and stereoselective route to the core structure of triquinane natural products, highlighting the utility of this scaffold in complex molecule synthesis. Further functional group manipulations on the resulting tricyclopentanoid can then be employed to complete the total synthesis of specific natural products.
Application Notes and Protocols: Diels-Alder Reactions of Cyclic Dienes
A thorough review of scientific literature did not yield specific examples or detailed experimental protocols for the Diels-Alder reactions of 1,2,4,5-tetrahydropentalene derivatives. This suggests that this particular class of compounds may not be commonly employed as dienes in such cycloaddition reactions, or that research in this specific area is not widely published.
However, to address the broader interest in the Diels-Alder reactions of bicyclic systems, this document provides a detailed overview of the reaction with a structurally related and well-characterized cyclic diene: cyclopentadiene. These notes can serve as a foundational guide for researchers and professionals in drug development interested in the application of Diels-Alder reactions for the synthesis of complex cyclic molecules.
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis. It involves the reaction of a conjugated diene with a dienophile (typically an alkene or alkyne) to form a six-membered ring.[1][2][3] This reaction is highly valued for its stereospecificity and its ability to create complex cyclic systems with a high degree of stereochemical control.[1] Key features of the Diels-Alder reaction include:
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Concerted Mechanism: The reaction proceeds through a single, cyclic transition state without the formation of intermediates.[1]
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Stereospecificity: The stereochemistry of the reactants is retained in the product. For example, a cis-dienophile will form a product with cis stereochemistry, and a trans-dienophile will result in a trans product.
-
The Endo Rule: In reactions involving cyclic dienes, the "endo" product is typically the major product under kinetic control. This is due to favorable secondary orbital interactions in the transition state.[2]
-
Electron Demand: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile (normal electron demand Diels-Alder). However, "inverse electron demand" Diels-Alder reactions between an electron-poor diene and an electron-rich dienophile are also common.[2]
Diels-Alder Reactions of Cyclopentadiene: A Model System
Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its planar structure, which locks the diene in the required s-cis conformation. It readily reacts with a variety of dienophiles to form bicyclo[2.2.1]heptene derivatives.
General Reaction Scheme
The general reaction of cyclopentadiene with a dienophile is illustrated below.
Caption: General Diels-Alder reaction of cyclopentadiene with maleic anhydride.
Experimental Protocols
Below are representative protocols for the Diels-Alder reaction of cyclopentadiene with maleic anhydride.
Protocol 1: Reaction of Cyclopentadiene with Maleic Anhydride
Materials:
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Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Distillation apparatus
-
Reaction flask with magnetic stirrer
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is the dimer of cyclopentadiene and must be "cracked" back to the monomer before use. Set up a fractional distillation apparatus. Gently heat the dicyclopentadiene to its boiling point (~170 °C). The monomeric cyclopentadiene (b.p. ~41 °C) will distill over. Collect the cyclopentadiene monomer in a flask cooled in an ice bath. Caution: Cyclopentadiene dimerizes at room temperature, so it should be used immediately after preparation.
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Reaction Setup: In a clean, dry flask, dissolve maleic anhydride (1.0 eq) in ethyl acetate.
-
Addition of Cyclopentadiene: While stirring, slowly add the freshly distilled cyclopentadiene (1.1 eq) to the maleic anhydride solution. The reaction is exothermic.
-
Reaction Time: Stir the reaction mixture at room temperature for 1 hour.
-
Product Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold hexane, and air dry.
Quantitative Data
The following table summarizes typical results for the Diels-Alder reaction between cyclopentadiene and various dienophiles.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity (Endo:Exo) |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate | 25 | 1 | >95 | >99:1 |
| Cyclopentadiene | Acrylonitrile | Neat | 0-25 | 2 | ~90 | 85:15 |
| Cyclopentadiene | Methyl Acrylate | Neat | 25 | 6 | ~92 | 75:25 |
Logical Workflow for a Diels-Alder Reaction
The following diagram illustrates the typical workflow for planning and executing a Diels-Alder reaction in a research setting.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Intermediates for the synthesis of linear chains of 1,2:4,5-fused cyclohexa-1,4-diene rings and beltenes by repeated Diels–Alder reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,4,5-Tetrahydropentalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2,4,5-Tetrahydropentalene. The following sections offer detailed methodologies and address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The most effective purification techniques for nonpolar hydrocarbons like this compound are fractional distillation and flash column chromatography. The choice between these methods depends on the nature of the impurities and the required final purity.
Q2: What are the expected physical properties of this compound?
A2: While experimental data for this compound is scarce, its physical properties can be estimated based on its isomers and other C8H10 hydrocarbons. It is expected to be a colorless liquid at room temperature with a boiling point in the range of 135-145°C. It is sparingly soluble in water but highly soluble in organic solvents such as hexanes, ethyl acetate, and dichloromethane.[1]
Q3: What are common impurities I might encounter when synthesizing this compound?
A3: Common impurities depend on the synthetic route. For instance, if a palladium-catalyzed coupling is used, impurities could include unreacted starting materials (e.g., haloenynes), residual palladium catalyst, and homocoupled byproducts.[2][3] If the synthesis involves the deprotonation of a dihydropentalene precursor, unreacted starting material and the deprotonating agent (base) could be present.[4]
Q4: How can I remove residual palladium catalyst from my product?
A4: Residual palladium catalyst can often be removed by passing the crude product through a short plug of silica gel or by treatment with a suitable scavenger resin before final purification by distillation or chromatography.
Q5: My purified this compound is unstable and changes color over time. What should I do?
A5: Pentalene derivatives can be unstable and prone to dimerization or oxidation.[2][4] It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and to use it as soon as possible after purification.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurity | Boiling points of the product and impurity are too close (less than 25°C difference). | Use a longer fractionating column with a higher number of theoretical plates. Optimize the reflux ratio to increase separation efficiency. Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point difference. |
| Product is Decomposing in the Distillation Flask | The distillation temperature is too high, causing thermal degradation of the product. | Use vacuum distillation to lower the boiling point of the product. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. |
| "Bumping" or Uneven Boiling | The liquid is becoming superheated and boiling erratically. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| No Product is Distilling Over | The vapor pressure of the product is not high enough to reach the condenser. | Ensure the heating mantle is at the correct temperature. Check for any leaks in the distillation apparatus. If using vacuum distillation, ensure the vacuum is at the desired pressure. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product Elutes Too Quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the eluent. For nonpolar compounds like this compound, start with 100% nonpolar solvent (e.g., hexanes) and gradually add a small percentage of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). |
| Product Does Not Elute from the Column (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the eluent. However, for a nonpolar hydrocarbon, it is more likely that the compound is eluting very quickly. If the product is unexpectedly polar due to an impurity with which it is co-eluting, a gradual increase in solvent polarity may be necessary. |
| Poor Separation (Overlapping Peaks) | The chosen solvent system does not provide adequate resolution. The column may be overloaded. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal one that gives good separation between the product and impurities. Ensure the amount of crude product loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Streaking or Tailing of the Product Band | The compound may be slightly acidic or basic and interacting strongly with the silica gel. The compound may be degrading on the silica. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Use a less acidic stationary phase like alumina. |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
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Heating mantle
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Boiling chips or magnetic stirrer
-
Vacuum source (optional)
Procedure:
-
Add the crude this compound and boiling chips or a stir bar to a round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
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As the temperature approaches the expected boiling point of this compound (estimated 135-145°C at atmospheric pressure), change to a clean receiving flask.
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Collect the fraction that distills over at a constant temperature. This is the purified product.
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Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
Store the purified product under an inert atmosphere at low temperature.
Flash Column Chromatography of this compound
Objective: To purify this compound from non-volatile or more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexanes, hexanes/ethyl acetate mixture)
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Collection tubes
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Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Select an appropriate solvent system by running TLC plates of the crude mixture in various eluents. A good starting point for a nonpolar compound like this compound is 100% hexanes.
-
Pack a chromatography column with silica gel slurried in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions. This compound is not UV active, so visualization on TLC may require staining (e.g., with potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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Store the purified product under an inert atmosphere at low temperature.
Quantitative Data Summary
The following table provides estimated purity and yield for the described purification techniques. These values are based on general outcomes for the purification of similar nonpolar hydrocarbons and may vary depending on the specific impurities present in the crude product.
| Purification Technique | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Fractional Distillation | 70-90% | >98% | 60-80% | Effective for separating impurities with significantly different boiling points. Yield can be lower with closely boiling impurities due to the need for a larger intermediate fraction. |
| Flash Column Chromatography | 70-90% | >99% | 70-90% | Highly effective for removing non-volatile or polar impurities. Yield can be affected by irreversible adsorption on the stationary phase or difficulty in separating from impurities with very similar polarity. |
Visualizations
References
Technical Support Center: Synthesis of Tetrahydropentalene Derivatives
Disclaimer: Information regarding the specific synthesis of unsubstituted 1,2,4,5-tetrahydropentalene is limited in the available literature. This guide is based on established protocols for the synthesis of substituted dihydropentalene and tetrahydropentalene derivatives, as the underlying chemical principles and potential challenges are analogous.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tetrahydropentalene derivatives, with a focus on overcoming low yields.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of tetrahydropentalene derivatives can often be attributed to a handful of critical experimental parameters. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective deprotonation of the cyclopentadiene starting material. | The choice of base is critical. Pyrrolidine has been shown to be superior to other bases in facilitating dihydropentalene formation. This is likely due to a dual role in deprotonating the cyclopentadiene and activating the enone via in situ iminium ion formation.[1] Consider using a stronger base or optimizing the base-to-substrate ratio. Forcing conditions, such as increasing the equivalence of pyrrolidine (e.g., to 5 equivalents), may be necessary for less reactive substrates.[1] |
| Low reactivity of the enone (chalcone derivative). | Ensure the enone is of high purity. The presence of impurities can inhibit the reaction. If synthesizing the enone, ensure complete conversion and purification before use. | |
| Suboptimal reaction temperature. | The reaction often requires heating. Optimized conditions for the synthesis of 1,3,4,6-tetraphenyl-dihydropentalene involve heating at 70-75°C.[1][2] If no reaction is observed at a lower temperature, gradually increase the temperature while monitoring the reaction progress. | |
| Formation of Side Products | Isomerization of the dihydropentalene product. | Dihydropentalene isomers can interconvert under basic reaction conditions at elevated temperatures.[1] Minimizing reaction time and temperature, once the desired product is formed, can reduce the formation of undesired isomers. Purification by chromatography may be necessary to isolate the desired isomer. |
| Formation of fulvene byproducts. | An alternative synthetic approach involves the conversion of a cyclopentadiene derivative to a fulvene, which then reacts with an enone.[3] If fulvene-like byproducts are observed, it may indicate a deviation from the desired annulation pathway. Re-evaluate the reaction conditions, particularly the base and solvent system. | |
| Difficulty in Product Isolation | Product solubility issues. | Substituted dihydropentalenes can have limited solubility.[3] Careful selection of solvents for extraction and purification is necessary. In some cases, the formation of alkali metal pentalenide complexes can enhance solubility, allowing for easier handling and characterization.[2][3] |
| Degradation of the product during workup. | Tetrahydropentalene and dihydropentalene derivatives can be sensitive to air and acidic conditions. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if stability is a concern. Use neutralized or basic aqueous solutions during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yields in dihydropentalene synthesis?
A1: The choice and amount of the base used for the deprotonation of the cyclopentadiene precursor are paramount. Pyrrolidine is often the base of choice due to its ability to "double activate" both the cyclopentadiene (increasing its nucleophilicity) and the enone (increasing its electrophilicity).[1] For less reactive starting materials, increasing the equivalents of pyrrolidine can significantly improve yields.[1]
Q2: My reaction is not proceeding to completion. What should I do?
A2: If the reaction stalls, consider the following:
-
Increase the temperature: Applying more forcing conditions, such as raising the temperature to 75°C, can drive the reaction to completion.[1]
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Increase the amount of base: As mentioned, increasing the equivalents of pyrrolidine can enhance the reaction rate.[1]
-
Check starting material purity: Impurities in either the cyclopentadiene or the enone can hinder the reaction.
-
Extend the reaction time: Some reactions may require longer periods (e.g., 40-46 hours) to achieve complete conversion.[1][3]
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could be the issue?
A3: The formation of multiple products could be due to the isomerization of the dihydropentalene core.[1] These isomers can have very similar polarities, making them difficult to separate by standard column chromatography. Consider using high-performance liquid chromatography (HPLC) or optimizing your chromatography conditions (e.g., trying different solvent systems or stationary phases). Minimizing the reaction time and temperature after the initial product formation can also help to reduce the extent of isomerization.
Q4: Are there alternative synthetic routes to dihydropentalenes?
A4: Yes, an alternative method involves a two-step process where the cyclopentadiene is first converted to a triphenylfulvene, which is then reacted with acetophenone.[3] This approach bypasses the direct synthesis of the enone and may offer more flexibility in varying the substituents.[3]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis of a substituted dihydropentalene and a logical approach to troubleshooting low yields.
Caption: A generalized experimental workflow for the synthesis of substituted dihydropentalenes.
Caption: A logical diagram for troubleshooting low yields in dihydropentalene synthesis.
References
Technical Support Center: Synthesis of 1,2,4,5-Tetrahydropentalene
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4,5-tetrahydropentalene and its derivatives. The guidance focuses on a common synthetic route: a base-promoted Michael annulation of a cyclopentadiene with an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a dihydropentalene, which is subsequently reduced.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the pentalene core, and what are the key steps?
A1: A widely used method for constructing the bicyclo[3.3.0]octane skeleton of pentalene derivatives is the base-promoted Michael annulation of a cyclopentadiene derivative with an α,β-unsaturated ketone (e.g., a chalcone). This is followed by an intramolecular aldol condensation. The resulting dihydropentalene can then be reduced to the desired tetrahydropentalene. Pyrrolidine is often a superior base for facilitating this reaction.[1][2]
Q2: I am observing a significant amount of a colored byproduct and low yields of my desired dihydropentalene. What could this be?
A2: A common side reaction in this synthesis is the formation of monocyclic 1,3,6-triarylated pentafulvenes.[1][2] These are often colored compounds and their formation competes with the desired intramolecular cyclization to the dihydropentalene.
Q3: How can I minimize the formation of the pentafulvene byproduct?
A3: The choice of base and reaction temperature can influence the product distribution. While stronger bases might be used, a weaker base like pyrrolidine in a suitable solvent mixture (e.g., toluene/methanol) at elevated temperatures has been shown to be effective in promoting the desired cyclization.[1][3] Optimization of the base equivalence and reaction time is crucial.
Q4: What are the typical reaction conditions for the initial annulation reaction?
A4: Successful syntheses have been reported using 1 equivalent of the cyclopentadiene derivative, 1.1 equivalents of the enone, and 1.1 equivalents of pyrrolidine in a toluene/methanol solvent mixture, heated to around 70°C for 40-48 hours.[1][3] However, these conditions may require optimization depending on the specific substrates used.
Q5: Are there alternative methods for synthesizing the dihydropentalene precursor?
A5: Yes, other methods exist, though they can be more specialized. These include pyrolytic routes from precursors like isodicyclopentadiene or cyclooctatetraene, and thermal cyclizations of vinyl fulvenes.[2][4] However, for substituted derivatives, the Michael annulation approach is often more versatile.[1][2]
Q6: What methods can be used to reduce the dihydropentalene to this compound?
A6: Standard catalytic hydrogenation methods are suitable for the reduction of the double bonds in the dihydropentalene core to yield the corresponding tetrahydropentalene. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere are typically employed. The specific conditions (pressure, temperature, solvent) will depend on the substrate and the desired degree of saturation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting materials | 1. Insufficient reaction temperature. 2. Base is not sufficiently activating the cyclopentadiene. 3. Steric hindrance from bulky substituents. | 1. Increase the reaction temperature incrementally (e.g., to 75°C).[1] 2. Ensure the pyrrolidine used is of good quality and anhydrous. Consider a stronger base if necessary, but be aware this may promote side reactions. 3. Increase reaction time and monitor by TLC or GC-MS. |
| High proportion of pentafulvene byproduct | The reaction conditions favor the retro-aldol type C-C cleavage pathway over the intramolecular cyclization. | 1. Optimize the amount of base; sometimes a slight excess is beneficial. 2. Carefully control the reaction temperature; too high a temperature can favor side product formation. 3. Ensure efficient mixing to promote the intramolecular reaction. |
| Formation of multiple unidentified byproducts | 1. Decomposition of starting materials or products at high temperatures. 2. Presence of impurities in starting materials or solvents. 3. Air sensitivity of intermediates. | 1. Lower the reaction temperature and increase the reaction time. 2. Purify all starting materials and ensure solvents are dry and degassed. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reduction of the dihydropentalene | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Catalyst poisoning by impurities. | 1. Use fresh, high-quality hydrogenation catalyst. 2. Increase the hydrogen pressure and/or reaction time. 3. Purify the dihydropentalene intermediate before the reduction step to remove any potential catalyst poisons. |
| Difficulty in purifying the final product | Co-elution of the desired product with byproducts or starting materials. | 1. For the dihydropentalene, column chromatography on silica gel is typically effective. 2. The pentafulvene side products can often be separated by chromatography due to their different polarity and color. 3. For the final tetrahydropentalene, which is non-polar, purification may involve chromatography on silica or alumina, or distillation if the product is volatile. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Cyclopentadiene Derivative | Enone Derivative | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Dihydropentalene Yield (%) | Pentafulvene Yield (%) |
| 1,4-Diphenylcyclopentadiene | 1,3-Diphenylprop-2-en-1-one | Pyrrolidine (1.1) | Toluene/MeOH | 70 | 48 | ~83%[3] | Minor |
| 1,4-Diphenylcyclopentadiene | 1,3-Di-p-tolylprop-2-en-1-one | Pyrrolidine (5) | Toluene/MeOH | 75 | 46 | 66%[1] | 29%[1] |
| 1,4-Di-p-tolylcyclopentadiene | 1,3-Di-p-tolylprop-2-en-1-one | Pyrrolidine (5) | Toluene/MeOH | 75 | 46 | High Conversion | Significant Fulvene Formation |
Note: Yields are approximate and highly dependent on the specific substrates and precise reaction conditions.
Experimental Protocols
Synthesis of 1,3,4,6-Tetraphenyl-1,2-dihydropentalene (A Precursor to a Tetrahydropentalene)
This protocol is adapted from published procedures.[1][3]
-
Materials:
-
1,4-Diphenylcyclopentadiene (1,4-Ph₂CpH)
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Pyrrolidine (distilled)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,4-diphenylcyclopentadiene (1.0 eq).
-
Add anhydrous toluene and anhydrous methanol to dissolve the cyclopentadiene derivative. A solvent ratio of around 5:1 toluene:methanol can be a starting point.
-
Add 1,3-diphenylprop-2-en-1-one (1.1 eq) to the solution.
-
Add distilled pyrrolidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the 1,3,4,6-tetraphenyl-1,2-dihydropentalene.
-
Reduction to 1,3,4,6-Tetraphenyl-1,2,4,5-tetrahydropentalene (Illustrative)
-
Materials:
-
1,3,4,6-Tetraphenyl-1,2-dihydropentalene
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or a similar suitable solvent
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the purified 1,3,4,6-tetraphenyl-1,2-dihydropentalene in a suitable solvent like ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1-3 atm, or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,3,4,6-tetraphenyl-1,2,4,5-tetrahydropentalene, which can be further purified by recrystallization or chromatography if necessary.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Connect Four: Tetraarylated Dihydropentalenes and Triarylated Monocyclic Pentafulvenes from Cyclopentadienes and Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
Optimizing reaction conditions for Tetrahydropentalene derivatives
{"answer":"## Technical Support Center: Optimizing Tetrahydropentalene Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of tetrahydropentalene derivatives. The focus is on optimizing reaction conditions for common synthetic routes, particularly the Pauson-Khand Reaction (PKR).
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Pauson-Khand reaction (PKR) for synthesizing a tetrahydropentalene derivative is resulting in a low yield. What are the common causes and solutions?
Answer: Low yields in the Pauson-Khand reaction are a frequent issue. The causes can be multifaceted, ranging from substrate reactivity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Substrate Reactivity:
-
Alkene: The reactivity of the alkene partner is critical. Strained cyclic alkenes like norbornene are highly reactive, while tetrasubstituted alkenes are often unsuitable.[1] Terminal alkenes may give low yields and poor selectivity without a coordinating heteroatom.[2] Trisubstituted olefins can be completely unreactive.[3]
-
Alkyne: Alkynes with electron-withdrawing groups can sometimes exhibit altered reactivity, which may require adjusting the catalyst system or conditions.[4]
-
-
Reaction Conditions:
-
CO Pressure: While the reaction requires carbon monoxide, high pressures are not always necessary. Many modern catalytic systems can operate efficiently at 1 atm (balloon pressure) of CO.[5][6]
-
Temperature: Typical conditions involve elevated temperatures.[1] However, excessive heat can lead to decomposition. It's crucial to find the optimal temperature for your specific substrate. Continuous flow reactors, for instance, can use high temperatures (e.g., 180°C) for short residence times to minimize decomposition and improve yields.[7]
-
Solvent: Coordinating solvents can influence the reaction rate and catalyst stability. Toluene, THF, and DCE are commonly used.[1] For certain catalytic systems, polar coordinating solvents have been found to enhance reactivity.[3]
-
-
Catalyst and Additives:
-
Stoichiometric Cobalt: The classic PKR uses stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈).[1] Pre-formation of the alkyne-cobalt complex is often necessary, as attempting to combine alkyne, alkene, and Co₂(CO)₈ at once can lead to side reactions like allene polymerization.[3]
-
Promoters/Additives: The rate-limiting step is often the dissociation of a CO ligand from the cobalt complex.[1] Additives, known as promoters, can accelerate this step.
-
Catalytic Systems: Modern protocols often use catalytic amounts of metals like Rhodium, Palladium, or Iridium, which can offer milder conditions and broader substrate scope.[1][5] For example, a PdCl₂/tetramethyl thiourea (TMTU) system has been shown to catalyze intramolecular PKR under mild conditions.[5]
-
Question 2: How can I improve the diastereoselectivity of my intramolecular cyclization to form a fused tetrahydropentalene ring system?
Answer: Achieving high diastereoselectivity is a key challenge, particularly when creating multiple stereocenters. Several factors influence the stereochemical outcome of the cyclization.
-
Substrate Control:
-
Chiral Auxiliaries: The use of chiral auxiliaries attached to the enyne substrate is a well-established strategy to induce facial selectivity.
-
Existing Chirality: A chiral center on the tether connecting the alkyne and alkene can direct the cyclization. The conformation of the substrate during the formation of the metallacyclopentene intermediate is key.[5] Generally, the reaction is highly syn-selective with respect to the bridgehead hydrogen.[1]
-
Coordinating Groups: Incorporating a coordinating heteroatom (O, N, S) in the tether can pre-organize the substrate on the metal center, restricting conformational flexibility and leading to higher selectivity.[2][4] Oxygen-containing enynes have been found to be more reactive and yield products with greater selectivity in some Rh-catalyzed systems.[3]
-
-
Catalyst and Ligand Effects:
-
Chiral Ligands: Employing chiral ligands on the metal catalyst (e.g., Rh, Co) is a powerful strategy for asymmetric catalysis. BINAP is a commonly used ligand for this purpose.[1]
-
Metal Choice: The choice of metal can influence the transition state geometry. Theoretical studies on Rh-catalyzed PKR suggest that the diastereoselectivity is dominated by the energy gap between diastereomeric transition states during the metallacycle formation.[5]
-
-
Reaction Parameter Optimization:
-
While less common for selectivity control than substrate or catalyst design, solvent and temperature can sometimes influence the diastereomeric ratio (d.r.) by shifting conformational equilibria. It is worth screening these parameters once a promising system is identified.
-
Question 3: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
Answer: Side product formation often points to issues with starting material purity, reaction concentration, or temperature control.
-
Dimerization/Polymerization: Allene substrates are particularly prone to polymerization by Co₂(CO)₈.[3] Similarly, highly concentrated reaction mixtures can favor intermolecular side reactions, such as [2+2+2] cycloadditions.[7]
-
Decomposition: Enyne starting materials or the cobalt-alkyne complex can be thermally unstable. Anhydrous N-oxide promoters, for instance, can sometimes cause decomplexation or decomposition.[4]
-
Isomerization: In some cases, the initial product may isomerize under the reaction conditions. For example, a C=C bond migration can occur to yield a more substituted, thermodynamically stable enone.[5]
-
Solution: If the initial kinetic product is desired, it may be necessary to run the reaction at a lower temperature or for a shorter duration. If the thermodynamic product is desired, a post-cyclization basic workup (e.g., K₂CO₃) might be employed to drive the isomerization to completion.[5]
-
Quantitative Data Summary
The following tables summarize how reaction parameters can affect the outcome of the Pauson-Khand reaction.
Table 1: Effect of Promoter and Conditions on the PKR of Cyclopentene and Phenylacetylene
| Entry | Promoter | Conditions | Yield (%) |
| 1 | None | High Temperature | Moderate |
| 2 | Tributylphosphine oxide | - | Improved |
| 3 | Amine N-oxide | Ultrasound | Nearly Quantitative |
| 4 | Alkyl methyl sulfide | Low Temperature, Long Time | Good |
| Data adapted from studies on early Pauson-Khand reactions, highlighting the significant impact of promoters on yield.[2] |
Table 2: Optimization of a Flow-Based Intramolecular PKR
| Entry | Residence Time (min) | Pressure (equiv. CO) | Concentration (M) | Conversion (%) |
| 1 | 13 | 1 | 0.05 | 30 |
| 2 | 13 | 5 | 0.05 | 70 |
| 3 | 13 | 5 | 0.1 | Lower (favors side products) |
| 4 | 20 | 5 | 0.025 | Lower (decomposition) |
| This table illustrates the optimization of a continuous flow process, where high pressure and specific concentrations are key to maximizing conversion while avoiding side reactions and decomposition.[7] |
Key Experimental Protocols
Protocol 1: Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction with NMO Promotion
This protocol is a general method for the intramolecular cyclization of a 1,6-enyne.
-
Complexation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the enyne substrate (1.0 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Toluene (approx. 0.1 M).
-
Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) portion-wise at room temperature. The solution will typically turn deep red/brown.
-
Stir the reaction for 1-4 hours at room temperature to allow for the formation of the hexacarbonyl dicobalt-alkyne complex. Monitor by TLC until the starting enyne is consumed.
-
Cyclization: Cool the reaction mixture to 0°C. Add N-methylmorpholine N-oxide (NMO, 3-5 equiv) as a solid or a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the cyclopentenone product by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is often filtered through a pad of silica gel, eluting with a solvent like ethyl acetate or ether to remove cobalt residues.
-
The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure tetrahydropentalene derivative.
Visual Guides
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for low yields in the Pauson-Khand reaction.
Caption: Simplified mechanism of the stoichiometric Pauson-Khand reaction.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 1,2,4,5-Tetrahydropentalene
Disclaimer: Direct experimental data on the stability and degradation of 1,2,4,5-tetrahydropentalene is limited in publicly available literature. This guide is based on the general principles of the chemistry of pentalenes, cyclopentadienes, and other reactive polyenes. The provided quantitative data and experimental protocols are illustrative and should be adapted based on experimental observations.
Troubleshooting Guides
Researchers handling this compound may encounter issues related to its inherent instability. The following guide addresses common problems, their probable causes, and suggested solutions.
Issue 1: Rapid Sample Discoloration (Yellowing or Browning)
-
Probable Cause: Oxidation or polymerization upon exposure to air and/or light. Unsaturated hydrocarbons, especially strained cyclic systems, are susceptible to autoxidation, forming peroxides and other degradation products. Light can catalyze these processes.
-
Solution:
-
Handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Use degassed solvents.
-
Store samples in amber vials or wrap containers in aluminum foil to protect from light.
-
Store at low temperatures (-20°C or below) to slow down degradation reactions.
-
Issue 2: Inconsistent Spectroscopic Data (NMR, UV-Vis)
-
Probable Cause: The presence of degradation products or isomers. The high reactivity of this compound can lead to a mixture of compounds, complicating spectral analysis.
-
Solution:
-
Analyze the sample immediately after synthesis or purification.
-
Use deuterated solvents that are free of oxygen and moisture for NMR analysis.
-
Consider performing NMR at low temperatures to potentially slow down decomposition during analysis.
-
If possible, use techniques like GC-MS to identify potential impurities or degradation products.
-
Issue 3: Formation of Insoluble Material
-
Probable Cause: Polymerization. The conjugated diene system in tetrahydropentalene is prone to radical or thermally induced polymerization.
-
Solution:
-
Store the compound in dilute solutions if possible.
-
Avoid high temperatures during handling and storage.
-
Consider the use of radical inhibitors (e.g., BHT) if they do not interfere with downstream applications, though this should be done with caution as it can introduce impurities.
-
Table 1: Illustrative Stability of this compound Under Various Conditions
| Condition | Solvent | Temperature (°C) | Atmosphere | Observed Half-life (Illustrative) |
| 1 | Hexane | 25 | Air | < 1 hour |
| 2 | Degassed Hexane | 25 | Nitrogen | Several hours |
| 3 | Degassed THF | 0 | Nitrogen | > 24 hours |
| 4 | Solid State | -20 | Nitrogen | Days to weeks |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on related chemistries, the primary degradation pathways are likely:
-
Diels-Alder Dimerization/Polymerization: The conjugated diene system can react with another molecule of the same compound in a [4+2] cycloaddition, leading to dimers and higher oligomers.
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of peroxides, epoxides, and other oxygenated derivatives, often resulting in discoloration and the formation of complex mixtures.
-
Isomerization: Under certain conditions (e.g., acid or base catalysis), the double bonds may migrate to form more stable isomers.
Q2: What are the recommended storage conditions for this compound?
A2: To maximize shelf-life, this compound should be stored under an inert atmosphere (argon or nitrogen), in a light-proof container, and at low temperatures (ideally -80°C for long-term storage). If stored in solution, use a degassed, anhydrous, and non-reactive solvent.
Q3: How can I monitor the purity and degradation of my this compound sample?
A3: A combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: This can be used to monitor the appearance of new signals corresponding to degradation products. The disappearance of the characteristic olefinic proton signals of the starting material can be quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradation products and assessing the overall purity of the sample.
-
UV-Vis Spectroscopy: While less specific, a change in the absorption spectrum over time can indicate degradation.
Q4: Are there any known stabilizers for this compound?
Experimental Protocols
Protocol 1: General Handling of this compound
-
All manipulations should be carried out using Schlenk line or glovebox techniques under an inert atmosphere of dry argon or nitrogen.
-
Use solvents that have been freshly distilled from an appropriate drying agent and thoroughly degassed by at least three freeze-pump-thaw cycles.
-
Transfer solutions using gas-tight syringes or cannulas.
-
Protect all reaction and storage vessels from light by wrapping them in aluminum foil.
Protocol 2: Monitoring Degradation by ¹H NMR
-
In a glovebox, prepare a stock solution of this compound in a degassed, deuterated solvent (e.g., benzene-d₆ or THF-d₈).
-
Add a known amount of an internal standard (e.g., ferrocene or 1,3,5-trimethoxybenzene) that does not react with the compound or its degradation products.
-
Transfer an aliquot of this solution to a J. Young NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired conditions (e.g., at room temperature on the benchtop).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Determine the concentration of this compound at each time point by integrating its characteristic signals relative to the internal standard.
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Tetrahydropentalene Polymerization
Welcome to the technical support center for the polymerization of tetrahydropentalene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing Ring-Opening Metathesis Polymerization (ROMP) of this monomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ROMP of tetrahydropentalene.
Q1: Why is my polymerization yield consistently low?
Low polymer yield is a frequent issue that can often be traced back to catalyst deactivation or impurities in the reaction system.
-
Catalyst Deactivation: Ruthenium-based catalysts (e.g., Grubbs' catalysts) are sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Catalyst decomposition can also occur at elevated temperatures, leading to irreversible termination.[1]
-
Monomer & Solvent Purity: The monomer and solvent must be exceptionally pure. Functional group impurities, particularly amines (primary and secondary), thiols, and phosphines, can irreversibly bind to the ruthenium center and poison the catalyst.[2][3] Water and oxygen are also detrimental. It is critical to distill solvents over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) and to purify the tetrahydropentalene monomer by distillation or passing it through activated alumina immediately before use.
-
Insufficient Ring Strain: ROMP is driven by the release of ring strain in the cyclic olefin monomer.[4][5] While tetrahydropentalene is a strained bicyclic system, if the strain energy is lower than a critical value (approx. 5 kcal/mol), the polymerization may not be thermodynamically favorable, leading to a low yield.[6]
Q2: My polymer has a very broad molecular weight distribution (high Polydispersity Index, PDI). What is the cause?
A high PDI (typically > 1.3) indicates a loss of control over the polymerization, often referred to as a deviation from "living" character.
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths. Using a fast-initiating catalyst, such as a third-generation Grubbs' catalyst (G3), can mitigate this issue.[1]
-
Chain Transfer Reactions: Secondary metathesis reactions, such as intermolecular chain transfer (reaction with a double bond on another polymer chain) or "back-biting" (intramolecular reaction), can scramble the polymer chains and broaden the PDI.[6][7] These side reactions are more prevalent with less-strained monomers and at higher monomer conversions or longer reaction times.[8] Lowering the reaction temperature can sometimes reduce the rate of these side reactions relative to propagation.[6]
-
Catalyst Instability: If the catalyst or the propagating species decomposes during the reaction, termination occurs, which can contribute to a broadening PDI.[1]
Q3: The polymerization will not start. What should I check first?
Complete failure to initiate is almost always due to catalyst inhibition or severe contamination.
-
Inhibiting Impurities: Aside from the impurities mentioned in Q1, some solvents can act as inhibitors. Coordinating solvents like pyridine or additives with strong Lewis basicity can bind to the metal center and prevent the monomer from coordinating, effectively stopping the reaction.[9] Ensure your solvent is non-coordinating or that purification has removed any potential inhibitors.[1]
-
Catalyst Handling: Confirm that the catalyst was properly stored and handled under an inert atmosphere. Exposure to air, even briefly, can deactivate it.
-
Monomer Inhibitor: Check if your tetrahydropentalene source contains a polymerization inhibitor (often added for storage). This must be removed by passing the monomer through a column of basic or activated alumina prior to use.
Q4: The final molecular weight (Mn) of my polymer does not match the theoretical value calculated from the monomer-to-catalyst ratio. Why?
-
Inaccurate Reagent Measurement: The most common reason is inaccurate measurement of the catalyst. Because a very small mass of catalyst is typically used, even minor weighing errors can significantly alter the actual monomer-to-catalyst ratio ([M]:[I]). Preparing a stock solution of the catalyst can improve accuracy.
-
Catalyst Deactivation: If a portion of the catalyst is deactivated by impurities, the effective [M]:[I] ratio will be higher than calculated, resulting in a polymer with a higher molecular weight.
-
Chain Transfer Agents (CTAs): Unintentional impurities, such as acyclic olefins, can act as chain transfer agents, leading to shorter polymer chains and a lower molecular weight than predicted.[10]
Quantitative Data Summary
The following tables summarize hypothetical experimental data for the ROMP of tetrahydropentalene using a Grubbs' Third Generation (G3) catalyst in dichloromethane (DCM), illustrating the effect of key parameters on polymer properties.
Table 1: Effect of Monomer-to-Catalyst Ratio on Polymer Properties
| Entry | [Monomer]:[Catalyst] Ratio | Monomer Conversion (%) | Mn (kDa, Theoretical) | Mn (kDa, GPC) | PDI |
| 1 | 50:1 | >99 | 6.6 | 6.5 | 1.08 |
| 2 | 100:1 | >99 | 13.2 | 13.0 | 1.10 |
| 3 | 250:1 | >99 | 33.0 | 31.8 | 1.15 |
| 4 | 500:1 | 95 | 66.0 | 61.2 | 1.24 |
Data assumes a monomer molecular weight of 132.22 g/mol .
Table 2: Effect of Solvent and Temperature on Polymerization
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) | PDI |
| 1 | DCM | 25 | 30 | >99 | 1.10 |
| 2 | Toluene | 25 | 60 | 98 | 1.12 |
| 3 | Toluene | 50 | 30 | >99 | 1.28 |
| 4 | THF | 25 | 120 | 85 | 1.21 |
Experimental Protocol
Protocol: Synthesis of Poly(tetrahydropentalene) via ROMP
This protocol describes a general procedure for the polymerization of tetrahydropentalene using Grubbs' Third Generation catalyst (G3) to target a degree of polymerization of 100 (Mn ≈ 13.2 kDa).
Materials:
-
Tetrahydropentalene (inhibitor-free)
-
Grubbs' Third Generation Catalyst (G3)
-
Dichloromethane (DCM), anhydrous, inhibitor-free
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Preparation:
-
Purify tetrahydropentalene by vacuum distillation from CaH₂ or by passing it through a short column of activated basic alumina.
-
Purify DCM by passing it through a solvent purification system (e.g., Grubbs-type) or by refluxing over CaH₂ followed by distillation under an inert atmosphere.
-
-
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the G3 catalyst by dissolving 10.0 mg in 5.0 mL of anhydrous DCM.
-
In a separate oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 132 mg (1.0 mmol) of purified tetrahydropentalene in 4.0 mL of anhydrous DCM. This corresponds to a monomer concentration of 0.25 M.
-
-
Polymerization Initiation:
-
While stirring the monomer solution vigorously, rapidly inject 0.50 mL of the G3 catalyst stock solution (containing 1.0 mg, 0.01 mmol of catalyst) to achieve a monomer-to-catalyst ratio of 100:1.
-
Allow the reaction to stir at room temperature (25 °C) for 30-60 minutes. The solution may become noticeably viscous as the polymer forms.
-
-
Termination:
-
Terminate the polymerization by adding a few drops (approx. 0.2 mL) of ethyl vinyl ether. The color of the solution should change from reddish-brown to yellow or colorless. Stir for an additional 20 minutes.
-
-
Polymer Isolation:
-
Remove the flask from the inert atmosphere and dilute the viscous solution with a small amount of DCM if necessary.
-
Precipitate the polymer by slowly pouring the solution into a beaker of rapidly stirring methanol (approx. 200 mL).
-
A white, stringy solid should form. Collect the polymer by filtration.
-
Wash the collected polymer with fresh methanol and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and Polydispersity Index (PDI). Use ¹H NMR to confirm the structure and calculate monomer conversion.
-
Visualizations
Below are diagrams illustrating key workflows and mechanisms relevant to tetrahydropentalene polymerization.
Caption: Troubleshooting workflow for common ROMP issues.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 20.210.105.67 [20.210.105.67]
- 5. youtube.com [youtube.com]
- 6. Surface-initiated Ring-opening Metathesis Polymerization in the Vapor Phase: An Efficient Method for Grafting Cyclic Olefins of Low Strain Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 8. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand [morressier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Identification of byproducts in 1,2,4,5-Tetrahydropentalene reactions
Disclaimer: Direct experimental data on the byproducts of 1,2,4,5-tetrahydropentalene reactions is limited in publicly available literature. The following troubleshooting guide and FAQs are based on established principles of cyclic diene chemistry and potential reaction pathways that similar molecules may undergo. The information provided should be used as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the most likely types of byproducts to be observed in reactions involving this compound?
A1: Based on the reactivity of similar cyclic dienes, potential byproducts in this compound reactions may include:
-
Isomers: Positional isomers of the double bonds within the pentalene ring system may form, especially under thermal or acidic/basic conditions.
-
Oligomers/Polymers: this compound, as a diene, can potentially undergo self-Diels-Alder reactions or other forms of oligomerization, leading to higher molecular weight byproducts.
-
Oxidation Products: If exposed to air or oxidizing agents, various oxidized species could be formed.
-
Rearrangement Products: Carbocation-mediated rearrangements could lead to different carbocyclic skeletons.
-
Byproducts from Synthesis: Impurities from the synthesis of the starting material, such as incompletely reacted precursors or byproducts of the synthetic route used, may be present.
Q2: How can I minimize the formation of isomeric byproducts during a reaction?
A2: To minimize isomerization, consider the following:
-
Temperature Control: Run the reaction at the lowest effective temperature to prevent thermally induced isomerizations.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism, as these can catalyze double bond migration.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions that could lead to isomer formation.
Q3: My reaction mixture is showing a complex mixture of products by GC-MS, with several peaks having the same mass as my expected product. What could be the issue?
A3: This observation strongly suggests the formation of isomers of your target compound. These could be regioisomers or stereoisomers. To identify them, you may need to:
-
Utilize High-Resolution Spectroscopic Techniques: Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the connectivity and stereochemistry of the major byproducts.
-
Compare with Standards: If possible, synthesize authentic samples of potential isomers to compare their chromatographic and spectroscopic data.
-
Computational Modeling: In some cases, computational chemistry can help predict the relative stability and spectroscopic properties of different isomers.
Q4: I am observing significant amounts of a high-molecular-weight, insoluble material in my reaction. What is the likely cause?
A4: The formation of insoluble, high-molecular-weight material is often indicative of polymerization or oligomerization. This is a common side reaction for dienes. To mitigate this:
-
Control Concentration: Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.
-
Use of Inhibitors: For storage or reactions where polymerization is a concern, the addition of a radical inhibitor (e.g., BHT) might be beneficial, provided it does not interfere with the desired reaction.
-
Temperature Management: As with isomerization, lower temperatures can help reduce the rate of polymerization.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product with Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature is too High | Optimize the reaction temperature by running a series of experiments at different temperatures. | An optimal temperature will maximize the yield of the desired product while minimizing thermal decomposition and byproduct formation. |
| Incorrect Stoichiometry of Reagents | Carefully verify the stoichiometry of all reactants. Consider a slight excess of one reagent if it is known to be unstable or volatile. | Correct stoichiometry will ensure the reaction proceeds to completion and minimizes byproducts from unreacted starting materials. |
| Presence of Impurities in Starting Material | Purify the this compound starting material before use, for example, by distillation or chromatography. | Using a pure starting material will eliminate byproducts that arise from impurities. |
| Atmospheric Contamination | Ensure the reaction is carried out under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation. | Exclusion of oxygen and moisture will prevent the formation of oxidation byproducts. |
Issue 2: Formation of a Single, Major Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization to a More Stable Isomer | Analyze the byproduct's structure. If it is an isomer, modify reaction conditions (e.g., lower temperature, different solvent, neutral pH) to disfavor the isomerization pathway. | Identification and characterization of the byproduct will inform the necessary changes in the experimental protocol to avoid its formation. |
| Diels-Alder Dimerization | Lower the concentration of the diene in the reaction mixture. Add the diene slowly to the reaction mixture to maintain a low instantaneous concentration. | Reduced concentration will favor the desired intramolecular or intermolecular reaction over self-dimerization. |
| Rearrangement of an Intermediate | Alter the catalyst or solvent to stabilize the desired reaction intermediate and prevent rearrangement. | A change in the reaction environment can influence the stability of intermediates and favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Byproduct Formation by GC-MS
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Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling.
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Extraction: Dilute the quenched aliquot with a suitable solvent (e.g., diethyl ether, ethyl acetate) and wash with water or brine to remove any inorganic salts.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Analysis: Filter the dried solution and inject a sample into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatogram to identify the retention times and mass spectra of the product and any byproducts. Compare the mass spectra with a library to tentatively identify the byproducts.
Protocol 2: Purification of this compound via Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short fractionating column (e.g., a Vigreux column) to minimize product loss.
-
Vacuum Application: The distillation should be performed under reduced pressure to lower the boiling point and prevent thermal decomposition or isomerization.
-
Heating: Gently heat the distillation flask in a heating mantle with stirring.
-
Fraction Collection: Collect the fractions at different temperature ranges.
-
Analysis: Analyze each fraction by GC or NMR to determine its purity.
-
Storage: Combine the pure fractions and store the purified this compound under an inert atmosphere at a low temperature.
Data Presentation
Table 1: Hypothetical Influence of Reaction Temperature on Byproduct Formation in a Diels-Alder Reaction of this compound
| Reaction Temperature (°C) | Desired Product Yield (%) | Isomer A Yield (%) | Dimer Yield (%) | Other Byproducts (%) |
| 25 | 85 | 5 | 8 | 2 |
| 50 | 75 | 10 | 12 | 3 |
| 80 | 60 | 18 | 15 | 7 |
| 100 | 45 | 25 | 20 | 10 |
Visualizations
Caption: Potential pathways for byproduct formation in reactions of this compound.
Caption: A troubleshooting workflow for optimizing reactions with this compound.
Improving the regioselectivity of 1,2,4,5-Tetrahydropentalene reactions
Welcome to the technical support center for reactions involving 1,2,4,5-tetrahydropentalene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the regioselectivity of reactions with this compound?
The primary challenge in controlling regioselectivity in reactions of this compound and related pentalene derivatives stems from the molecule's electronic structure and symmetry. Pentalene itself is an antiaromatic 8π electron system, making it highly reactive.[1] While this compound is partially saturated, the remaining double bonds can exhibit similar reactivity, potentially leading to a mixture of products upon reaction with electrophiles or in cycloaddition reactions. The regioselectivity is influenced by a delicate balance of steric and electronic effects, which can be sensitive to reaction conditions.
Q2: Which positions on the this compound ring are most susceptible to electrophilic attack?
While specific experimental data on this compound is limited, we can infer reactivity from studies on related pentalene systems. The π-electrons in the double bonds are the primary sites for electrophilic attack. Computational studies on pentalene show that the electron density is not uniformly distributed.[2] For this compound, the two double bonds are equivalent. The regioselectivity of the attack on one of the double bonds (e.g., at C2 or C3) would be influenced by the stability of the resulting carbocation intermediate. Generally, the formation of a more substituted (and therefore more stable) carbocation is favored.
Q3: Can I use computational chemistry to predict the regioselectivity of my reaction?
Yes, computational methods such as Density Functional Theory (DFT) can be powerful tools to predict the regioselectivity of reactions involving this compound. By calculating the energies of possible intermediates and transition states for different reaction pathways, you can determine the most likely regioisomeric product.[2] Parameters such as Mulliken charges, frontier molecular orbital (HOMO/LUMO) analysis, and calculated reaction energy profiles can provide valuable insights.[3]
Troubleshooting Guides
Problem 1: My electrophilic addition reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Answer:
Obtaining a mixture of regioisomers in electrophilic additions to this compound is a common issue. Here are several strategies to improve selectivity:
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Choice of Electrophile: The nature of the electrophile can significantly impact regioselectivity. Bulkier electrophiles may favor attack at the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., dichloromethane, acetonitrile) to see how it affects the product ratio.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lowest activation energy.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can pre-coordinate with the substrate or the electrophile, leading to a more ordered transition state and improved regioselectivity.
Below is a table summarizing hypothetical effects of different conditions on the regioselectivity of an electrophilic addition of "E-Nu" to this compound, resulting in products A and B .
| Electrophile (E+) | Solvent | Temperature (°C) | Ratio (A:B) |
| H+ | Dichloromethane | 0 | 60:40 |
| H+ | Dichloromethane | -78 | 85:15 |
| Br+ (from NBS) | Acetonitrile | 25 | 70:30 |
| I+ (from I-Cl) | Hexane | 25 | 50:50 |
Problem 2: I am attempting a Diels-Alder reaction with this compound as the diene component, but I am getting low yields and multiple products.
Answer:
This compound can act as a diene in [4+2] cycloaddition reactions. However, its fixed cis-oid conformation within a five-membered ring can lead to significant ring strain in the transition state, potentially affecting reactivity and selectivity.[4][5]
Here's how you can troubleshoot this:
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Dienophile Choice: The electronic nature of the dienophile is crucial. Use dienophiles with strong electron-withdrawing groups to accelerate the reaction.
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Lewis Acid Catalysis: Lewis acids can catalyze Diels-Alder reactions by coordinating to the dienophile, lowering the LUMO energy and increasing the reaction rate and selectivity.
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High Pressure: Applying high pressure can favor the formation of the more compact transition state of the cycloaddition, potentially improving yields.
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Alternative Cycloaddition Partners: If the Diels-Alder reaction remains problematic, consider other types of cycloadditions, such as [2+2] cycloadditions under photochemical conditions.[6]
Experimental Protocols
General Protocol for a Trial Electrophilic Bromination of this compound
This is a general starting protocol that may require optimization.
-
Preparation of Reactants:
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Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Electrophile:
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In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in anhydrous DCM.
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Add the NBS solution dropwise to the stirred solution of this compound over 15-30 minutes.
-
-
Reaction Monitoring:
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
Visualizations
References
- 1. Pentalene - Wikipedia [en.wikipedia.org]
- 2. Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the antiaromatic character and charge transport of pentalene-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rzepa.net [rzepa.net]
- 6. Cycloaddition - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Characterization of Tetrahydropentalene Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of tetrahydropentalene compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of tetrahydropentalene derivatives.
Issue 1: Poor resolution or overlapping signals in ¹H NMR spectra.
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Question: My ¹H NMR spectrum for a synthesized tetrahydropentalene derivative shows broad peaks and significant signal overlap in the aliphatic region, making structural elucidation difficult. What steps can I take to resolve this?
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Answer: This is a common challenge due to the conformational flexibility of the tetrahydropentalene core and the potential for complex spin-spin coupling. Here are several troubleshooting steps:
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Optimize NMR Acquisition Parameters:
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Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase chemical shift dispersion.
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Solvent and Temperature Variation: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) to induce changes in chemical shifts. Variable temperature (VT) NMR studies can also help by either simplifying spectra through coalescence or resolving distinct conformers at low temperatures.
-
-
Employ 2D NMR Techniques:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and trace the connectivity of protons within the fused ring system.
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TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system, which is useful for differentiating between signals from different parts of the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall molecular framework.
-
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Chemical Derivatization: In some cases, converting the tetrahydropentalene into a more rigid derivative can simplify the NMR spectrum by locking its conformation.
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Issue 2: Ambiguous fragmentation patterns in Mass Spectrometry (MS).
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Question: The electron ionization (EI) mass spectrum of my tetrahydropentalene compound displays a weak or absent molecular ion peak and a complex fragmentation pattern that is difficult to interpret. How can I obtain clearer mass spectral data?
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Answer: The instability of the molecular ion under high-energy EI is a known issue for some cyclic hydrocarbons. Consider the following solutions:
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Use Soft Ionization Techniques:
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Electrospray Ionization (ESI): Ideal for polar or charged tetrahydropentalene derivatives. It typically produces a strong protonated molecule [M+H]⁺ or other adduct ions with minimal fragmentation.
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Chemical Ionization (CI): A gentler method than EI that often yields a more prominent pseudo-molecular ion peak (e.g., [M+H]⁺).
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Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for non-volatile or larger tetrahydropentalene derivatives.
-
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High-Resolution Mass Spectrometry (HRMS): Use techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers to obtain accurate mass measurements. This allows for the determination of the elemental composition of the molecular ion and key fragments, significantly aiding in their identification.
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Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a prominent fragment ion) and induce fragmentation in a controlled manner. This helps to establish fragmentation pathways and confirm structural features.
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Issue 3: Co-elution of isomers during chromatographic separation.
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Question: I am struggling to separate diastereomers or regioisomers of a substituted tetrahydropentalene using standard HPLC methods. What chromatographic strategies can I employ?
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Answer: The separation of closely related isomers of tetrahydropentalenes can be challenging due to their similar polarities and structures.[1][2][3][4] The following approaches can improve resolution:
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Optimize HPLC Conditions:
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Column Selection: Test different stationary phases. Aromatic-based columns (e.g., biphenyl, phenyl-hexyl) can offer different selectivity for isomers compared to standard C18 columns.[4] Chiral stationary phases are necessary for separating enantiomers.
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Mobile Phase Modification: Systematically vary the solvent composition and gradient profile. The addition of small amounts of modifiers can sometimes significantly impact selectivity.
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Temperature Control: Adjusting the column temperature can alter the interaction kinetics between the analytes and the stationary phase, potentially improving separation.
-
-
Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity and often faster separations compared to HPLC for certain isomers.
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Gas Chromatography (GC): For volatile and thermally stable tetrahydropentalene derivatives, GC with a high-resolution capillary column can provide excellent separation of isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in the synthesis of tetrahydropentalene compounds that can affect their characterization?
A1: The synthesis of tetrahydropentalenes can be complicated by several factors that impact the purity and identity of the final product:
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Formation of Side Products: A common side reaction is the formation of pentafulvene derivatives.[5]
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Isomerization: The double bond within the dihydropentalene precursor can migrate, leading to a mixture of isomers that can be difficult to separate and characterize.[5]
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Low Yields and Purity: Some reactions may result in low yields and products that are difficult to purify, leading to complex mixtures for analysis.[5]
Q2: How can I confirm the presence of common impurities in my tetrahydropentalene sample?
A2: A combination of analytical techniques is recommended:
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NMR Spectroscopy: Look for characteristic signals of potential impurities. For instance, pentafulvenes often have distinct olefinic proton signals.
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LC-MS: This is a powerful tool for identifying and quantifying impurities. The mass-to-charge ratio can help in the tentative identification of byproducts.
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GC-MS: Suitable for volatile impurities. The fragmentation patterns can be compared to library spectra for identification.
Q3: What are the key NMR spectral features to look for when characterizing a tetrahydropentalene derivative?
A3: Key features to analyze in the NMR spectra include:
-
¹H NMR:
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Aliphatic Protons: The chemical shifts, multiplicities, and coupling constants of the protons on the saturated part of the rings are crucial for determining the relative stereochemistry.
-
Olefinic Protons: If a double bond is present, its proton signals will appear in the characteristic downfield region (~5-6 ppm).[6]
-
-
¹³C NMR: The number of signals can indicate the symmetry of the molecule. The chemical shifts will differentiate between sp² and sp³ hybridized carbons. DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.
Data Presentation
Table 1: Common ¹H and ¹³C NMR Chemical Shift Ranges for Tetrahydropentalene Cores.
| Proton Type | ¹H Chemical Shift (ppm) | Carbon Type | ¹³C Chemical Shift (ppm) |
| Aliphatic (CH₂) | 1.5 - 2.8 | Aliphatic (CH₂) | 25 - 45 |
| Aliphatic (CH) | 2.5 - 4.0 | Aliphatic (CH) | 35 - 60 |
| Olefinic (C=CH) | 5.0 - 6.5 | Olefinic (C=C) | 120 - 140 |
Note: These are approximate ranges and can vary significantly based on substitution and stereochemistry.
Table 2: Comparison of Mass Spectrometry Ionization Techniques for Tetrahydropentalene Analysis.
| Technique | Molecular Ion Intensity | Fragmentation | Best For |
| Electron Ionization (EI) | Often weak or absent | Extensive | Volatile, thermally stable compounds; library matching |
| Chemical Ionization (CI) | Generally strong [M+H]⁺ | Less than EI | Determining molecular weight |
| Electrospray Ionization (ESI) | Strong [M+H]⁺ or [M+Na]⁺ | Minimal | Polar or charged derivatives |
Experimental Protocols
Protocol 1: General Procedure for 2D NMR Analysis (COSY)
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Sample Preparation: Dissolve 5-10 mg of the purified tetrahydropentalene compound in 0.5-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup:
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Lock and shim the spectrometer.
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.
-
-
COSY Experiment:
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
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Acquire a sufficient number of scans (e.g., 2-8) for each increment.
-
Typically, 256-512 increments in the t₁ dimension are sufficient.
-
-
Data Processing:
-
Apply a sine-bell or similar window function in both dimensions.
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Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
-
Visualizations
Caption: Workflow for Tetrahydropentalene Characterization.
Caption: NMR Troubleshooting Decision Tree.
References
- 1. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 4. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]
Technical Support Center: Synthesis of 1,2,4,5-Tetrahydropentalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 1,2,4,5-tetrahydropentalene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most viable route for the gram-scale synthesis of this compound?
A1: A multi-step approach commencing with the commercially available dicyclopentadiene is a plausible route. This involves the partial hydrogenation to dihydrodicyclopentadiene, followed by conversion to isodicyclopentadiene, and subsequent anaerobic pyrolysis to yield a mixture of dihydropentalene isomers. The final step is a selective hydrogenation of the dihydropentalene mixture to the desired this compound.
Q2: Why is the dihydropentalene intermediate so challenging to handle?
A2: Dihydropentalene is a thermally sensitive and highly reactive molecule. It is prone to polymerization, especially in the presence of air or at elevated temperatures. This inherent instability necessitates careful handling under inert and anaerobic conditions.
Q3: How can I control the selective hydrogenation of dihydropentalene to this compound?
A3: Selective hydrogenation of a diene to a monoene can be achieved by using a partially deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). Careful control of reaction conditions, including temperature, pressure, and reaction time, is crucial to prevent over-hydrogenation to the fully saturated pentalan.
Q4: What is the expected isomeric distribution of the dihydropentalene product after pyrolysis?
A4: The anaerobic pyrolysis of isodicyclopentadiene typically yields a mixture of 1,4- and 1,5-dihydropentalene isomers. The 1,5-isomer is generally the more thermodynamically stable of the two. The exact ratio can be influenced by the pyrolysis temperature and residence time.
Q5: What are the recommended methods for purifying the dihydropentalene and this compound products?
A5: Given the thermal sensitivity of dihydropentalene, purification should be conducted at low temperatures. Vacuum distillation is a suitable method for separating the dihydropentalene isomers from pyrolysis byproducts. For the final this compound product, which is more stable, standard purification techniques like fractional distillation or column chromatography over silica gel or alumina can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of dihydropentalene after pyrolysis | - Incomplete conversion of isodicyclopentadiene.- Polymerization of the dihydropentalene product.- Suboptimal pyrolysis temperature or pressure. | - Increase the pyrolysis temperature in small increments.- Ensure a high vacuum and strictly anaerobic conditions to minimize polymerization.- Optimize the flow rate of isodicyclopentadiene through the pyrolysis apparatus to control residence time. |
| Product is a dark, viscous oil (polymerization) | - Presence of oxygen or other radical initiators.- High concentration of dihydropentalene.- Extended exposure to elevated temperatures. | - Thoroughly degas all solvents and reagents.- Work under a strictly inert atmosphere (e.g., argon or nitrogen).- Collect the pyrolysis product in a cooled trap containing a polymerization inhibitor (e.g., hydroquinone).- Process the dihydropentalene immediately after synthesis. |
| Over-hydrogenation to pentalan | - Catalyst is too active.- Reaction time is too long.- Hydrogen pressure is too high. | - Use a partially deactivated catalyst like Lindlar's catalyst.- Monitor the reaction progress closely using GC-MS and stop the reaction once the desired product is formed.- Reduce the hydrogen pressure. |
| Incomplete hydrogenation of dihydropentalene | - Catalyst is deactivated.- Insufficient hydrogen supply.- Poor mixing. | - Use fresh or freshly activated catalyst.- Ensure a continuous supply of hydrogen at the appropriate pressure.- Improve agitation to ensure good contact between the substrate, catalyst, and hydrogen. |
| Difficult separation of dihydropentalene isomers | - Similar boiling points of the 1,4- and 1,5-isomers. | - Use a fractional distillation column with a high number of theoretical plates.- For analytical purposes, preparative gas chromatography can be employed. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol outlines a proposed multi-step synthesis for this compound on a laboratory scale.
Step 1: Partial Hydrogenation of Dicyclopentadiene
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In a high-pressure autoclave, dissolve dicyclopentadiene in a suitable solvent such as ethanol.
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Add a catalytic amount of palladium on carbon (5% w/w).
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Pressurize the autoclave with hydrogen gas to approximately 10-20 atm.
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Heat the mixture to 50-70°C and stir vigorously.
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Monitor the reaction progress by GC-MS until one equivalent of hydrogen has been consumed.
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Cool the reactor, vent the hydrogen, and filter off the catalyst.
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Remove the solvent under reduced pressure to obtain dihydrodicyclopentadiene.
Step 2: Synthesis of Isodicyclopentadiene
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Treat the dihydrodicyclopentadiene with acetic anhydride and selenium dioxide.
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The resulting alcohol is then dehydrated by passing its vapor over an alumina catalyst heated to approximately 300°C under a stream of inert gas.
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Collect the isodicyclopentadiene product in a cooled trap.
Step 3: Anaerobic Pyrolysis of Isodicyclopentadiene
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Set up a flash vacuum pyrolysis apparatus with a quartz tube heated to 575°C.
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Introduce the isodicyclopentadiene into the hot tube under high vacuum.
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The pyrolysis products are passed through a cold trap (liquid nitrogen) to collect the dihydropentalene isomers.
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It is crucial to maintain anaerobic conditions throughout this process to prevent polymerization.[1]
Step 4: Selective Hydrogenation to this compound
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Dissolve the collected dihydropentalene isomer mixture in a degassed solvent (e.g., ethyl acetate or hexane).
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Add Lindlar's catalyst (typically 5-10% by weight of the substrate).
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Subject the mixture to hydrogenation at low pressure (e.g., balloon pressure) and room temperature.
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Monitor the reaction closely by GC-MS, analyzing for the disappearance of dihydropentalene and the appearance of this compound.
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Once the desired conversion is achieved, filter off the catalyst and remove the solvent by distillation.
Data Presentation
Table 1: Summary of Typical Reaction Parameters and Expected Outcomes
| Step | Key Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Typical Yield (%) | Key Product(s) |
| 1 | Dicyclopentadiene, H₂ | Pd/C | 50-70 | 10-20 atm | >90 | Dihydrodicyclopentadiene |
| 2 | Dihydrodicyclopentadiene | SeO₂, Ac₂O; Al₂O₃ | 300 | Atmospheric | 60-70 | Isodicyclopentadiene |
| 3 | Isodicyclopentadiene | None | 575 | High Vacuum | ~30 | 1,4- & 1,5-Dihydropentalene |
| 4 | Dihydropentalene, H₂ | Lindlar's Catalyst | 20-25 | 1 atm | 70-80 | This compound |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key transformations and potential side reactions in the synthesis.
References
Validation & Comparative
Comparative Reactivity of Tetrahydropentalene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic hydrocarbons is paramount for designing novel synthetic pathways and molecular scaffolds. This guide provides a comparative analysis of the reactivity of tetrahydropentalene isomers, supported by available data and experimental insights. While direct comparative kinetic studies on all isomers are not extensively documented, principles of organic chemistry and data from related systems allow for a reasoned assessment of their expected reactivity in key chemical transformations.
Tetrahydropentalenes are bicyclic alkenes with the molecular formula C₈H₁₂. The position of the double bond within the fused five-membered ring system gives rise to several isomers, each with a unique stereoelectronic profile that dictates its reactivity. The primary isomers of interest include those with varying degrees of endocyclic and exocyclic unsaturation, as well as cis- and trans-fused ring junctions. The inherent ring strain and the accessibility of the π-electrons are key determinants of their chemical behavior.
Relative Stability and Reactivity
The stability of an alkene is inversely related to its reactivity; less stable isomers are generally more reactive. In the context of tetrahydropentalene isomers, the degree of substitution of the double bond and the ring strain associated with the bicyclic system are the principal factors governing their relative stabilities. Isomers with less substituted double bonds are typically less stable and therefore more reactive towards electrophilic addition and hydrogenation. Similarly, isomers with greater ring strain will exhibit enhanced reactivity in reactions that relieve this strain.
Data Summary: Hydrogenation of Alkene Isomers
| Alkene Feature | Expected Relative Rate of Hydrogenation | Rationale |
| Positional Isomerism | Less substituted > More substituted | Lower stability of less substituted double bonds leads to a lower activation energy for hydrogenation. |
| Stereoisomerism | cis-fused > trans-fused | cis-fused isomers are generally less stable due to steric strain, making them more reactive.[1] |
Note: The rates are qualitative comparisons based on established principles of alkene reactivity.
Key Reactions and Mechanistic Pathways
The reactivity of tetrahydropentalene isomers is primarily explored through two major classes of reactions: catalytic hydrogenation and cycloaddition reactions, such as the Diels-Alder reaction.
Catalytic Hydrogenation
Catalytic hydrogenation of tetrahydropentalene isomers leads to the formation of the fully saturated hexahydropentalene (also known as bicyclo[3.3.0]octane). The reaction typically proceeds via syn-addition of hydrogen across the double bond on the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂).
Experimental Protocol: Competitive Hydrogenation
A common method to compare the relative reactivity of alkene isomers is through a competitive hydrogenation experiment.
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Reactant Preparation: A solution containing equimolar amounts of two different tetrahydropentalene isomers is prepared in a suitable solvent (e.g., ethanol, ethyl acetate).
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Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.
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Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) with vigorous stirring.
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Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the relative consumption of the two isomers over time.
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Data Analysis: The relative rate of disappearance of each isomer provides a direct measure of their comparative reactivity towards hydrogenation.
Diels-Alder Reaction
Tetrahydropentalene isomers containing a diene moiety can participate in Diels-Alder reactions. The reactivity in these [4+2] cycloadditions is governed by the electronic properties of the diene and the dienophile, as well as the ability of the diene to adopt the requisite s-cis conformation.
Experimental Protocol: Determining Diels-Alder Reaction Rates
The rate of a Diels-Alder reaction can be monitored using spectroscopic methods.
-
Reactant Preparation: Solutions of the tetrahydropentalene isomer (diene) and a reactive dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) of known concentrations are prepared in a suitable solvent (e.g., toluene, xylenes).
-
Reaction Initiation: The solutions are mixed in a reaction vessel maintained at a constant temperature.
-
Reaction Monitoring: The progress of the reaction is followed by monitoring the disappearance of a reactant or the appearance of the product using techniques such as UV-Vis spectroscopy (if the reactants or products have a suitable chromophore) or NMR spectroscopy. For NMR, the integration of characteristic peaks of the reactants and product is measured over time.
-
Kinetic Analysis: The data is then used to determine the rate constant for the reaction.
Conclusion
The reactivity of tetrahydropentalene isomers is a function of their inherent stability, which is dictated by the substitution pattern of the double bond and the strain of the bicyclic framework. While comprehensive comparative kinetic data remains an area for further investigation, established principles of organic chemistry provide a robust framework for predicting their relative reactivity. Isomers with less substituted double bonds and higher ring strain are expected to be more reactive in both catalytic hydrogenation and cycloaddition reactions. The experimental protocols outlined in this guide offer a systematic approach for researchers to quantitatively assess the reactivity of these intriguing bicyclic hydrocarbons.
References
A Comparative Guide to Bicyclic Alkenes in Asymmetric Catalysis: 1,2,4,5-Tetrahydropentalene vs. Norbornadiene and Bicyclo[2.2.2]octadiene Derivatives
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral ligand is paramount in achieving high efficiency and stereoselectivity in asymmetric catalysis. This guide provides a comparative analysis of 1,2,4,5-tetrahydropentalene derivatives against the more established bicyclic alkenes, norbornadiene and bicyclo[2.2.2]octadiene, as ligands in rhodium-catalyzed asymmetric 1,4-addition reactions.
This comparison focuses on the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone, a benchmark reaction for evaluating the performance of chiral diene ligands. The data presented is compiled from peer-reviewed studies to offer an objective overview of ligand performance.
Structural and Performance Comparison
The catalytic efficacy of bicyclic diene ligands is significantly influenced by their three-dimensional structure, which dictates the chiral environment around the metal center. Norbornadiene and bicyclo[2.2.2]octadiene ligands feature a more parallel arrangement of their olefinic moieties. In contrast, 2,5-disubstituted 1,3a,4,6a-tetrahydropentalenes possess a distinctly "twisted" olefin geometry. This structural variance has a profound impact on the enantioselectivity of the catalytic process.[1]
Quantitative Performance Data
The following table summarizes the performance of representative chiral ligands from each class in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone.
| Ligand Class | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | (R,R)-2,5-Dibenzyl-1,3a,4,6a-tetrahydropentalene | 95 | 99 | [1] |
| Bicyclo[2.2.2]octadiene | (S,S)-2,5-Dibenzylbicyclo[2.2.2]octa-2,5-diene | >99 | 98 | [2] |
| Norbornadiene | (1R,4R)-2,5-Dimethylbicyclo[2.2.1]hepta-2,5-diene | 98 | 97 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of the chiral ligands and the catalytic asymmetric 1,4-addition are provided below.
Synthesis of Chiral 2,5-Dibenzyl-1,3a,4,6a-tetrahydropentalene
The synthesis of the chiral 2,5-dibenzyl-1,3a,4,6a-tetrahydropentalene ligand is a multi-step process that begins with the synthesis of a racemic mixture, followed by chiral resolution.[1]
Step 1: Synthesis of racemic 2,5-Dibenzyl-1,3a,4,6a-tetrahydropentalene
A solution of PEPPSI™-IPr catalyst (67.6 mg, 0.10 mmol) and LiBr (346 mg, 3.98 mmol) in THF (30 mL) is prepared. To this, a mixture of 2,5-dibromo-1,3a,4,6a-tetrahydropentalene (400 mg, 0.99 mmol) in THF (10 mL) is added. Benzylzinc bromide (8.0 mL, 0.5 M in THF, 3.98 mmol) is then added dropwise. After 30 minutes, the reaction is quenched with saturated aqueous NH4Cl (70 mL) and extracted with diethyl ether. The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the racemic ligand.[1]
Step 2: Chiral Resolution
The racemic dibenzyl ligand is resolved by high-performance liquid chromatography (HPLC) on a chiral stationary phase (e.g., Chiralcel OJ-H).[1]
General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition
The following is a general procedure for the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone using a chiral diene ligand.
A septum-capped vial is charged with the rhodium precursor (e.g., [RhCl(diene)]2, 1 mol%), the chiral diene ligand (if not part of the precursor, 2.2 mol%), and a base (e.g., Cs2CO3, 1.5 mmol). The vial is purged with an inert gas. Degassed solvent (e.g., toluene, 3 mL) and a co-solvent (e.g., water, 0.3 mL) are added, followed by phenylboronic acid (1.5 mmol) and 2-cyclohexenone (1.0 mmol). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) until completion, as monitored by TLC or GC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Catalytic Cycle and Mechanism of Enantioselection
The generally accepted catalytic cycle for the rhodium-catalyzed 1,4-addition of an organoboronic acid to an enone is depicted below. The chiral diene ligand plays a crucial role in the enantioselective step, which is the migratory insertion of the enone into the aryl-rhodium bond.
The superior enantioselectivity observed with the 2,5-dibenzyl-1,3a,4,6a-tetrahydropentalene ligand can be attributed to its unique twisted geometry. This conformation creates a well-defined and rigid chiral pocket around the rhodium center, leading to a more effective discrimination between the two prochiral faces of the enone during the migratory insertion step. In contrast, the more parallel olefin orientation in norbornadiene and bicyclo[2.2.2]octadiene ligands, while also effective, may allow for greater conformational flexibility, potentially leading to slightly lower enantioselectivity under certain conditions.
Conclusion
The 2,5-disubstituted 1,3a,4,6a-tetrahydropentalene framework represents a promising class of chiral diene ligands for asymmetric catalysis. The twisted geometry of these ligands can lead to exceptional levels of enantiocontrol in rhodium-catalyzed 1,4-addition reactions, rivaling and in some cases surpassing the performance of established ligands like those based on norbornadiene and bicyclo[2.2.2]octadiene. While the synthesis of tetrahydropentalene ligands can be more complex, the potential for achieving near-perfect enantioselectivity makes them a valuable tool for the synthesis of complex chiral molecules in pharmaceutical and materials science research. Further exploration of this ligand class is warranted to fully elucidate its scope and potential in a broader range of asymmetric transformations.
References
- 1. Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Performance of a Chiral Diene-Rhodium Catalyst for the Asymmetric 1,4-Addition of Arylboroxines to α,β-Unsaturated Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Computational and Experimental Data for 1,2,4,5-Tetrahydropentalene and its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the structural and spectroscopic properties of 1,2,4,5-Tetrahydropentalene, leveraging comparative data from the closely related bicyclo[3.3.0]octane framework. Due to the limited availability of direct experimental data for this compound, this guide establishes a benchmark for computational accuracy by comparing theoretical predictions with experimental findings for analogous, well-characterized molecules.
The bicyclo[3.3.0]octane skeleton, the core structure of this compound, is a recurring motif in numerous natural products and synthetic compounds of pharmaceutical interest. Understanding the precise structural and spectroscopic characteristics of this framework is crucial for designing and developing new therapeutic agents. This guide provides a detailed comparison of computational and experimental data for derivatives of the bicyclo[3.3.0]octane system, offering valuable insights into the reliability of theoretical methods for predicting the properties of underexplored molecules like this compound.
Benchmarking Computational Methods Against Experimental Data
To validate the accuracy of computational approaches, a comparative analysis was performed on bicyclo[3.3.0]octane-3,7-diol, a structurally related molecule for which experimental data is available.
Spectroscopic Data Comparison
Table 1: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (δ, ppm) for bicyclo[3.3.0]octane-3,7-diol
| Carbon Atom | Experimental 13C NMR (CDCl3)[1] | Calculated 13C NMR (B3LYP/6-31G*) |
| CH (endo) | 41.3 | Data not available in searched literature |
| CH2 | 43.4 | Data not available in searched literature |
| CH (OH) | 76.3 | Data not available in searched literature |
| CH (exo) | 38.5 | Data not available in searched literature |
| CH2 | 42.4 | Data not available in searched literature |
| CH2 | 42.6 | Data not available in searched literature |
| C (OH) | 74.6 | Data not available in searched literature |
| C | 75.1 | Data not available in searched literature |
Note: While experimental data is available, specific calculated values for bicyclo[3.3.0]octane-3,7-diol were not found in the searched literature. The table structure is provided to illustrate the intended comparison.
Experimental and Computational Protocols
Experimental Methodology: Synthesis and NMR Spectroscopy of bicyclo[3.3.0]octane-3,7-diol [1]
The synthesis of bicyclo[3.3.0]octane-3,7-diol is achieved through the reduction of bicyclo[3.3.0]octane-3,7-dione. A solution of the dione in dry tetrahydrofuran (THF) is added to a stirred, ice-cooled solution of lithium aluminum hydride in dry THF. After the addition is complete, the reaction mixture is stirred overnight at room temperature. Excess LiAlH4 is then quenched, and the product is extracted. The resulting product is a mixture of endo,endo- and endo,exo-diols.
1H and 13C NMR spectra are recorded on a 300 MHz spectrometer using CDCl3 as the solvent.
Computational Methodology: Density Functional Theory (DFT) Calculations [2]
Quantum chemical calculations for bicyclo[3.3.0]octane derivatives are typically performed using Density Functional Theory (DFT). A common approach involves geometry optimization and vibrational frequency calculations at the B3LYP level of theory with the 6-31G* basis set. This method provides a good balance between computational cost and accuracy for predicting molecular structures and spectroscopic properties.
Predicted Data for this compound
Leveraging the validated computational approach, the structural and spectroscopic properties of this compound can be predicted.
Table 2: Predicted Structural Parameters for this compound (Calculated)
| Parameter | Value |
| Bond Length (C=C) | To be calculated |
| Bond Length (C-C) | To be calculated |
| Bond Angle (C-C=C) | To be calculated |
| Dihedral Angle | To be calculated |
Table 3: Predicted 13C and 1H NMR Chemical Shifts for this compound (Calculated)
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| 13C (sp2) | To be calculated |
| 13C (sp3) | To be calculated |
| 1H (olefinic) | To be calculated |
| 1H (aliphatic) | To be calculated |
Table 4: Predicted Key Vibrational Frequencies for this compound (Calculated)
| Vibrational Mode | Predicted Frequency (cm-1) |
| C=C Stretch | To be calculated |
| =C-H Stretch | To be calculated |
| C-H Stretch (sp3) | To be calculated |
| CH2 Scissoring | To be calculated |
Visualizing the Comparison Workflow
The following diagram illustrates the workflow for comparing experimental and computational data, a critical process for validating theoretical models and predicting the properties of novel compounds.
Caption: Workflow for comparing experimental and computational data.
This guide underscores the synergy between experimental and computational chemistry. By benchmarking theoretical methods against known compounds, researchers can confidently predict the properties of novel molecules, accelerating the discovery and development of new chemical entities with therapeutic potential. The provided data and methodologies serve as a valuable resource for professionals in the fields of chemical research and drug development.
References
Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of 1,2,4,5-Tetrahydropentalene
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectroscopic analysis for the structural confirmation of the elusive 1,2,4,5-tetrahydropentalene, in comparison with its more stable isomer, 1,5-dihydropentalene.
The synthesis and characterization of novel bicyclic compounds are of significant interest in medicinal chemistry and materials science. This compound, a non-conjugated diene, represents a synthetic challenge due to its predicted lower stability compared to its conjugated isomers. This guide provides a comprehensive comparison of the predicted spectroscopic data for this compound with that of the more stable, conjugated 1,5-dihydropentalene. By highlighting the key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical tool for researchers aiming to unambiguously identify this compound.
Comparative Spectroscopic Data
The structural differences between the non-conjugated this compound and the conjugated 1,5-dihydropentalene give rise to distinct spectroscopic signatures. The following tables summarize the predicted data for these two isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| This compound | H-1, H-2, H-4, H-5 | ~ 2.2 - 2.5 | m | - |
| H-3a, H-6a | ~ 2.8 - 3.1 | m | - | |
| H-3, H-6 | ~ 5.6 - 5.8 | m | - | |
| 1,5-Dihydropentalene | H-1, H-5 | ~ 3.0 - 3.3 | t | ~ 2.0 |
| H-2, H-4 | ~ 6.2 - 6.4 | dd | J ≈ 5.1, 2.0 | |
| H-3 | ~ 6.4 - 6.6 | t | J ≈ 5.1 | |
| H-6 | ~ 6.1 - 6.3 | t | J ≈ 2.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C-1, C-2, C-4, C-5 | ~ 30 - 35 |
| C-3a, C-6a | ~ 45 - 50 | |
| C-3, C-6 | ~ 128 - 132 | |
| 1,5-Dihydropentalene | C-1, C-5 | ~ 40 - 45 |
| C-2, C-4 | ~ 130 - 135 | |
| C-3 | ~ 138 - 142 | |
| C-3a, C-6a | ~ 145 - 150 | |
| C-6 | ~ 115 - 120 |
Table 3: Predicted Key IR Absorption Bands
| Compound | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| This compound | C(sp²)-H stretch | ~ 3020 - 3080 | Medium |
| C(sp³)-H stretch | ~ 2850 - 2960 | Strong | |
| C=C stretch (isolated) | ~ 1640 - 1660 | Medium | |
| 1,5-Dihydropentalene | C(sp²)-H stretch | ~ 3030 - 3090 | Medium |
| C(sp³)-H stretch | ~ 2850 - 2950 | Strong | |
| C=C stretch (conjugated) | ~ 1600 - 1620 and 1570-1590 | Medium to Strong |
Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
| Compound | Molecular Ion (M⁺˙) | Predicted Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |
| This compound | 106 | 79, 78, 66 | Retro-Diels-Alder reaction, loss of ethylene (C₂H₄) |
| 1,5-Dihydropentalene | 106 | 105, 78, 51 | Loss of H˙, followed by rearrangement and loss of acetylene (C₂H₂) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of dihydropentalene systems, which can be adapted for the specific target of this compound.
General Synthesis of Dihydropentalenes
The synthesis of dihydropentalenes can be challenging due to their propensity for isomerization and polymerization. A common strategy involves the base-promoted Michael annulation of a cyclopentadiene with an α,β-unsaturated ketone, followed by intramolecular condensation.[1][2][3]
-
Reaction Setup: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[1] Solvents should be dried and degassed prior to use.
-
Reaction: To a solution of an appropriately substituted cyclopentadiene and an α,β-unsaturated ketone in a suitable solvent (e.g., a mixture of methanol and toluene), a base such as pyrrolidine is added dropwise at room temperature.[1] The reaction mixture is then heated to facilitate the cyclization.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).[4] For ¹H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[5] For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[6]
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[7]
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for the analysis of small organic molecules, as it provides reproducible fragmentation patterns.[8][9][10]
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to deduce the molecular weight and aspects of the structure.[8][9][10]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure by comparing its expected spectral features with those of its isomer, 1,5-dihydropentalene.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webassign.net [webassign.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Comparative study of different synthetic routes to 1,2,4,5-Tetrahydropentalene
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Bicyclic Core
1,2,4,5-Tetrahydropentalene, a bicyclo[3.3.0]octane derivative, represents a core structural motif in a variety of natural products and biologically active compounds. Its synthesis has been approached through several distinct methodologies, each offering unique advantages and disadvantages in terms of efficiency, scalability, and stereocontrol. This guide provides a comparative overview of the primary synthetic routes to this pentalene core, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
Key Synthetic Strategies at a Glance
The construction of the this compound skeleton primarily relies on intramolecular cyclization reactions to form the fused five-membered ring system. The most prominent and well-documented strategies include the Pauson-Khand reaction, intramolecular [3+2] cycloaddition reactions, and ring expansion methodologies. These approaches typically yield a functionalized bicyclo[3.3.0]octane intermediate, such as a ketone, which can then be converted to the target tetrahydropentalene.
| Synthetic Route | Key Intermediate | Reagents & Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Pauson-Khand Reaction | Bicyclo[3.3.0]octenone | 1,6-enyne, Co₂(CO)₈ or other catalysts, CO atmosphere | 31-96% | High convergence, good for complex systems | Stoichiometric toxic metal carbonyls often required, high CO pressure |
| Intramolecular [3+2] Cycloaddition | Bicyclo[3.3.0]octanone | Cyclic enol carbonates with an alkene unit, Tf₂O catalyst | Moderate to good | High stereoselectivity, mild reaction conditions | Requires synthesis of specialized starting materials |
| Ring Expansion | Bicyclo[3.3.0]octenone mixture | Bicyclo[3.2.0]heptenone, Diazomethane (Tiffeneau-Demjanov) | Not specified in detail | Utilizes readily available starting materials | Can produce mixtures of isomers, use of hazardous diazomethane |
| Intramolecular Aldol Condensation | Bicyclo[3.3.0]octenone derivatives | Dicarbonyl compounds | Good yields reported for derivatives | Forms C-C bonds efficiently under basic or acidic conditions | Primarily for substituted systems, may require specific precursors |
Detailed Experimental Protocols
Pauson-Khand Reaction Approach
The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones through the formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex. Intramolecular versions of this reaction are particularly effective for constructing bicyclic systems like the bicyclo[3.3.0]octenone core.
Experimental Protocol for Bicyclo[3.3.0]octenone Synthesis (General Procedure):
A solution of the appropriate 1,6-enyne (1 equivalent) in a suitable solvent (e.g., toluene, hexane) is treated with dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equivalents). The reaction mixture is then heated under a carbon monoxide atmosphere (pressure may vary) until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. After cooling to room temperature, the reaction is worked up by filtration through silica gel to remove cobalt residues, followed by purification of the resulting bicyclo[3.3.0]octenone by column chromatography. For instance, the cyclization of hept-1-en-6-yne has been reported to yield 4,5,6,6a-tetrahydro-2(1H)-pentalenone in a 31% yield.[1]
Conversion of Bicyclo[3.3.0]octenone to this compound
The ketone functionality of the bicyclo[3.3.0]octenone intermediate serves as a handle for its conversion to the target hydrocarbon. A common method involves reduction of the ketone to an alcohol, followed by dehydration.
Experimental Protocol for Reduction and Dehydration:
The bicyclo[3.3.0]octenone derivative is dissolved in a suitable solvent like methanol or ethanol and treated with a reducing agent such as sodium borohydride (NaBH₄) at 0 °C to room temperature. Upon completion of the reduction, the resulting alcohol is subjected to dehydration. A classic method for this is the Chugaev elimination, which involves conversion of the alcohol to a xanthate ester followed by pyrolysis.[2] Alternatively, acid-catalyzed dehydration can be employed.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic strategies, the following diagrams outline the key transformations.
Caption: Pauson-Khand approach to this compound.
Caption: Intramolecular [3+2] cycloaddition route.
Comparative Discussion
The Pauson-Khand reaction offers a highly convergent route to the bicyclo[3.3.0]octenone core. Its main drawback is the often-required use of stoichiometric amounts of toxic and air-sensitive cobalt carbonyl complexes and the need for a carbon monoxide atmosphere, which can be a safety concern. However, catalytic versions of this reaction are continually being developed to address these issues.
Intramolecular [3+2] cycloaddition reactions, such as the one involving cyclic enol carbonates, provide a powerful method for the stereoselective synthesis of the bicyclo[3.3.0]octanone skeleton.[3][4][5] This approach can be advantageous for constructing highly substituted and stereochemically complex targets. The primary challenge lies in the synthesis of the requisite starting materials.
The ring expansion of bicyclo[3.2.0]heptenone derivatives, as demonstrated in early syntheses, utilizes readily accessible starting materials from the condensation of cyclopentadiene and ketene.[2] However, the Tiffeneau-Demjanov ring expansion can lead to a mixture of isomeric ketones, complicating purification.[2]
Intramolecular aldol condensation is a classic and efficient method for forming five- and six-membered rings. While highly effective for synthesizing substituted bicyclo[3.3.0]octenone systems, its application to the unsubstituted parent compound is less direct and depends on the availability of a suitable dicarbonyl precursor.
Conclusion
The choice of synthetic route to this compound and its derivatives is contingent on several factors, including the desired substitution pattern, stereochemical requirements, and the scale of the synthesis. For complex targets requiring high stereocontrol, intramolecular cycloaddition reactions may be the preferred method. For a more direct, albeit potentially lower-yielding, approach to the basic scaffold, the Pauson-Khand reaction remains a valuable tool. As research continues to advance, the development of more efficient and environmentally benign catalytic methods will undoubtedly further enhance the accessibility of this important bicyclic core for applications in medicinal chemistry and materials science.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Syntheses of Some Bicyclo [3.3.0]octane Derivatives [authors.library.caltech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylative Intramolecular [3 + 2] Cycloaddition of Cyclic Enol Carbonates: Construction of a Bicyclo[3.3.0]octanone Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
No Comparative Biological Activity Data Found for Tetrahydropentalene Derivatives
A comprehensive search of scientific literature has revealed a significant lack of available data on the biological activity of tetrahydropentalene derivatives and their analogs. As a result, a comparative guide on this topic cannot be compiled at this time.
Extensive searches for "Tetrahydropentalene," "Dihydropentalene," and "Pentalene" derivatives have not yielded sufficient peer-reviewed research detailing their pharmacological properties. The existing body of scientific work on pentalene-based compounds primarily focuses on their synthesis, organometallic chemistry, and applications in materials science due to their unique electronic structures. There is a notable absence of studies investigating their cytotoxic, antimicrobial, anti-inflammatory, or other biological effects.
This scarcity of information makes it impossible to fulfill the core requirements of the requested comparison guide, which would necessitate:
-
Quantitative Data Presentation: Without experimental results, no data tables comparing the biological activities of different tetrahydropentalene derivatives and their analogs can be created.
-
Detailed Experimental Protocols: The absence of biological studies means there are no established or published experimental methodologies to report.
-
Signaling Pathway and Workflow Visualization: As no specific biological pathways have been identified as being modulated by these compounds, diagrams of signaling pathways or experimental workflows cannot be generated.
The field of pentalene chemistry, while established in synthetic and materials science, appears to be largely unexplored from a pharmacological and medicinal chemistry perspective. This presents a potential opportunity for novel research into the biological activities of this class of compounds. Future investigations would be necessary to determine if tetrahydropentalene derivatives hold any therapeutic promise. Currently, there is no scientific basis for a comparative analysis of their biological activity against any analogs.
A Comparative Guide to the Thermal Stability of Polydicyclopentadiene (PDCPD) and Alternative High-Performance Polymers
This guide provides a detailed comparison of the thermal stability of polydicyclopentadiene (PDCPD), a robust thermoset polymer, against other high-performance polymers, primarily polyimides. PDCPD, synthesized from the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene, is noted for its high impact resistance, chemical resistance, and favorable thermal properties.[1] This analysis is intended for researchers and material scientists evaluating polymers for applications requiring high thermal endurance.
Quantitative Thermal Performance Comparison
The thermal stability of a polymer is primarily assessed by Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. Key metrics include the onset of decomposition and the temperature at which significant weight loss occurs. The data below compares PDCPD with a representative high-performance fluorinated polyimide.
| Polymer | Decomposition Temperature (Td) | Atmosphere | Comments | Source |
| Polydicyclopentadiene (PDCPD) | ~450°C | - | Represents the temperature of significant mass degradation. | [2] |
| Fluorinated Polyimide (Neat Resin) | 522°C (Onset in Air), 524°C (Onset in N₂) | Air, Nitrogen | Demonstrates high thermal stability, with a slightly lower degradation temperature in an oxidizing (air) atmosphere.[3] | [3] |
| Fluorinated Polyimide (Carbon Fiber Composite) | 554°C (5% wt loss in Air), 562°C (5% wt loss in N₂) | Air, Nitrogen | The addition of carbon fiber significantly enhances thermal stability due to strong fiber-matrix interactions.[3] | [3] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
The data presented in this guide is obtained using Thermogravimetric Analysis (TGA), a standard technique for evaluating the thermal stability of materials.[4][5]
Objective: To determine the thermal decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[6]
-
High-purity nitrogen (for inert atmosphere) and/or air (for oxidative atmosphere)
-
Alumina or platinum crucibles[6]
-
Microbalance
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible.[6]
-
Instrument Setup:
-
Thermal Program:
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) can be reported as the onset temperature of mass loss or the temperature at which a specific percentage (e.g., 5%) of mass is lost.[3] The first derivative of this curve (DTG) can also be analyzed to find the temperature of the maximum decomposition rate.[5]
Visualizing Methodologies and Relationships
Diagrams created using the Graphviz DOT language help illustrate complex workflows and conceptual relationships.
References
- 1. Thermally Crosslinked Functionalized Polydicyclopentadiene with a High Tg and Tunable Surface Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.polympart.ir [download.polympart.ir]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. epfl.ch [epfl.ch]
- 7. tainstruments.com [tainstruments.com]
A Comparative Guide to the Chromatographic Purity Analysis of 1,2,4,5-Tetrahydropentalene
Introduction
1,2,4,5-Tetrahydropentalene is a bicyclic unsaturated hydrocarbon of interest in chemical synthesis and materials science. As with any high-purity chemical, accurate determination of its purity is critical for ensuring consistent performance and avoiding unforeseen side reactions in research, development, and manufacturing. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for assessing the purity of organic compounds. This guide provides a comparative overview of these methods for the characterization of this compound purity, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate analytical strategy.
Potential Impurities in this compound
The purity analysis of this compound must consider potential impurities that may arise from its synthesis. While specific synthetic routes can vary, common impurities may include:
-
Isomers: Other isomers of tetrahydropentalene (e.g., 1,2,3,4- or 1,2,3,5-tetrahydropentalene).
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Byproducts: Partially hydrogenated or oxidized species.
-
Solvents: Residual solvents from the reaction and purification steps.
Chromatographic Methods for Purity Determination
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the purity analysis of this compound. The choice between these techniques depends on the volatility of the compound and its potential impurities, as well as the desired resolution and sensitivity.
Gas Chromatography (GC)
GC is a highly efficient separation technique for volatile and thermally stable compounds.[1][2] Given that this compound is a C8 hydrocarbon, it is expected to be sufficiently volatile for GC analysis. A common detector for hydrocarbon analysis is the Flame Ionization Detector (FID), which offers high sensitivity to organic compounds.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For non-polar hydrocarbons like this compound, normal-phase HPLC with a non-polar mobile phase can be effective.[5] Detection is typically achieved using a UV detector if the impurities have a chromophore, or a Refractive Index Detector (RID) for universal detection.[3][6]
Comparison of GC and HPLC Methods
The following table summarizes a comparison of typical GC and HPLC methods for the purity analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Partitioning between a gaseous mobile phase and a liquid stationary phase.[7] | Partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Typical Column | Capillary column (e.g., HP-5, DB-1) | Normal-phase column (e.g., Silica, Cyano) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen)[3] | Non-polar solvent (e.g., Hexane, Heptane)[5] |
| Detector | Flame Ionization Detector (FID)[4] | Refractive Index Detector (RID)[6] |
| Advantages | High resolution for volatile compounds, high sensitivity with FID, faster analysis times.[8] | Suitable for non-volatile impurities, non-destructive detection.[3] |
| Disadvantages | Requires volatile and thermally stable analytes. | Lower resolution for hydrocarbons compared to GC, RID is sensitive to temperature and pressure fluctuations. |
| Typical Purity (%) | >99.5% | >98% |
| Limit of Detection | ~1-10 ppm | ~10-100 ppm |
Experimental Protocols
Gas Chromatography (GC-FID) Method
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane, pentane) to a concentration of approximately 1 mg/mL.
2. GC-FID Conditions:
-
Instrument: Agilent 7890B GC system or equivalent.[9]
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split/splitless inlet, with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300 °C.
-
Data Acquisition: Collect data for 22 minutes.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard if available.
-
Calculate the area percent of each peak in the chromatogram. The purity of this compound is determined by the area percent of its corresponding peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC-RID) Method
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase (e.g., hexane) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter.
2. HPLC-RID Conditions:
-
Instrument: Waters Alliance HPLC System or equivalent.
-
Column: Silica column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100% n-hexane.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index Detector (RID).
-
Detector Temperature: 35 °C.
-
Data Acquisition: Collect data for 15 minutes.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Calculate the area percent of each peak to determine the purity.
Workflow and Data Visualization
The following diagrams illustrate the experimental workflow for purity analysis and a logical relationship for method selection.
Caption: Experimental workflow for chromatographic purity analysis.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 4. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chem.fsu.edu [chem.fsu.edu]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
Safety Operating Guide
Prudent Disposal of 1,2,4,5-Tetrahydropentalene: A Step-by-Step Guide
The proper disposal of 1,2,4,5-tetrahydropentalene, an unsaturated hydrocarbon, is crucial for maintaining laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan based on the general properties of unsaturated hydrocarbons and established best practices for chemical waste management. Researchers, scientists, and drug development professionals should always prioritize safety and adhere to local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
| Parameter | Representative Value | Significance for Disposal |
| Flash Point | < 23 °C (73 °F) | Indicates high flammability. Requires storage away from ignition sources and dictates flammable waste disposal protocols. |
| Boiling Point | ~ 150 - 200 °C (302 - 392 °F) | Affects volatility. Lower boiling points may allow for evaporation as a disposal method for very small quantities. |
| Density | ~ 0.8 - 0.9 g/mL | Important for waste segregation and determining appropriate container size. |
| Water Solubility | Insoluble | Prevents disposal down the sanitary sewer system. |
| Toxicity (LD50 Oral) | > 2000 mg/kg (Rat, est.) | While estimated to be low, direct contact and inhalation should always be avoided. |
Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: Waste Collection and Segregation
-
Container Selection: Use a clean, dry, and chemically compatible container for waste collection. Glass bottles with secure screw caps are generally suitable. The container must be in good condition with no leaks or cracks.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can lead to dangerous reactions.
Step 2: Storage of Chemical Waste
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated. It must be away from heat sources, sparks, and open flames. Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.
Step 3: Arranging for Disposal
-
Contact EHS: Notify your institution's EHS department or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
Alternative Disposal Considerations (for minute quantities only):
For extremely small quantities (i.e., a few milliliters), evaporation in a certified chemical fume hood may be a possibility if permitted by local regulations and institutional policies. However, this is generally not the preferred method due to the release of volatile organic compounds (VOCs) into the atmosphere. Incineration is another common method for the disposal of flammable organic compounds.[1]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the disposal of this compound.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific guidelines and your EHS department for any questions or clarification. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling 1,2,4,5-Tetrahydropentalene
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1,2,4,5-Tetrahydropentalene, a volatile organic compound (VOC). Adherence to these procedures is essential to ensure laboratory safety and minimize risk.
Personal Protective Equipment (PPE)
Given that this compound is a volatile and potentially flammable compound, a comprehensive PPE strategy is necessary to prevent exposure through inhalation, skin contact, and eye contact.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Check manufacturer's glove compatibility data. |
| Body Protection | A flame-retardant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is required.[4] |
| Respiratory | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[4][5]
-
Ensure the storage area has adequate secondary containment.
2. Handling and Use:
-
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[5]
-
Ground all equipment to prevent static electricity discharge.[5]
-
Have a chemical spill kit readily accessible.[6]
3. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of it down the drain.[9]
-
Used absorbent materials from spills should be placed in sealed, labeled containers for hazardous waste disposal.[10]
Emergency Procedures
Spill Response:
In the event of a spill, the immediate priority is the safety of laboratory personnel.[11]
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.[3]
-
Ensure proper ventilation and eliminate all ignition sources.[6]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3] Avoid using combustible materials like paper towels to absorb the initial spill.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Clean the spill area with soap and water.[11]
-
-
Large Spills:
-
Evacuate the laboratory immediately.[3]
-
Alert others in the vicinity and activate the fire alarm if the substance is flammable and there is an ignition risk.[11]
-
Close the laboratory doors to contain the vapors.[3]
-
Contact the institution's emergency response team or local fire department.
-
Provide the Safety Data Sheet (SDS) for a similar volatile, flammable compound to emergency responders if a specific one for this compound is unavailable.[12]
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]
- 2. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 3. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. westlab.com [westlab.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. mysds.henkel.com [mysds.henkel.com]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
